Arbutamine Hydrochloride
Beschreibung
Eigenschaften
CAS-Nummer |
125251-66-3 |
|---|---|
Molekularformel |
C18H24ClNO4 |
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14;/h4-9,11,18-23H,1-3,10,12H2;1H/t18-;/m0./s1 |
InChI-Schlüssel |
ATBUNPBAFFCFKY-FERBBOLQSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CCCCNC[C@@H](C2=CC(=C(C=C2)O)O)O)O.Cl |
Kanonische SMILES |
C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O.Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
125251-66-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
arbutamine arbutamine hydrochloride arbutamine hydrochloride, (R)-isomer GenESA |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Arbutamine Hydrochloride: A Deep Dive into its Beta-Adrenergic Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
Arbutamine (B144426) Hydrochloride, a synthetic catecholamine, serves as a potent adrenergic agonist. It is primarily utilized as a cardiac stress agent in pharmacological stress testing for patients unable to undergo adequate physical exercise. This technical guide provides an in-depth exploration of the mechanism of action of Arbutamine Hydrochloride, with a specific focus on its interaction with beta-adrenergic receptors.
Core Mechanism of Action
This compound exerts its physiological effects by binding to and activating beta-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) family. This activation initiates a cascade of intracellular signaling events, primarily mediated by the Gs alpha subunit of the G protein. Upon receptor activation, Gs alpha stimulates the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in increased cardiac chronotropy (heart rate) and inotropy (contractility).[1][2][3] This mimicked stress response is pivotal for diagnosing coronary artery disease.[2][4]
Arbutamine is characterized as a non-selective beta-adrenoceptor agonist, demonstrating activity at beta-1, beta-2, and beta-3 adrenergic receptors.[5][6] Notably, it also possesses mild alpha-1 sympathomimetic activity, which helps to mitigate the hypotensive effects that can be seen with non-selective beta-agonists like isoproterenol.[6][7]
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the potency and affinity of Arbutamine in comparison to the well-characterized non-selective beta-agonist, isoproterenol.
Table 1: Potency (pD2) of Arbutamine and Isoproterenol in Functional Assays
| Tissue/Preparation | Receptor Subtype | Parameter Measured | Arbutamine (pD2 ± SEM) | Isoproterenol (pD2 ± SEM) | Reference |
| Spontaneously beating rat right atria | β1 | Increased heart rate | 9.0 ± 0.19 | 8.82 ± 0.18 | [5] |
| Electrically stimulated rat left atria | β1 | Increased contractile force | 8.45 ± 0.15 | 8.55 ± 0.02 | [5] |
| Guinea pig trachea | β2 | Relaxation | 7.9 ± 0.1 | 8.2 ± 0.1 | [5] |
pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.
Table 2: Affinity Constants (KA) of Arbutamine and Isoproterenol
| Receptor Subtype | Method | Arbutamine (KA) | Isoproterenol (KA) | Reference |
| Cardiac β1-adrenergic receptors | Competition binding assays | 7.32 | 6.04 | [5] |
KA is the equilibrium association constant, indicating the affinity of a ligand for a receptor.
Signaling Pathway and Experimental Workflow
The interaction of Arbutamine with beta-adrenergic receptors and a typical experimental workflow to assess its activity are illustrated in the following diagrams.
Detailed Experimental Protocols
The quantitative data presented above were derived from established in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.
Isolated Rat Atria Preparation (for Beta-1 Activity)
-
Tissue Isolation: Male Sprague-Dawley rats are euthanized, and their hearts are excised. The right and left atria are carefully dissected and separated.
-
Mounting: The spontaneously beating right atria (for chronotropic effects) and electrically stimulated left atria (for inotropic effects) are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
Equilibration: The tissues are allowed to equilibrate for a specified period under a resting tension.
-
Drug Administration: Cumulative concentration-response curves are generated by the stepwise addition of Arbutamine or a comparator agonist (e.g., isoproterenol).
-
Data Recording: Changes in the rate of contraction (chronotropy) of the right atria and the force of contraction (inotropy) of the left atria are recorded using force-displacement transducers.
-
Data Analysis: The concentration-response data are plotted, and the pD2 values are calculated to determine the potency of the agonists.[5]
Guinea Pig Tracheal Spiral Preparation (for Beta-2 Activity)
-
Tissue Isolation: Guinea pigs are euthanized, and the trachea is removed. The trachea is cut into a spiral strip.
-
Mounting: The tracheal strip is mounted in an organ bath containing physiological salt solution, maintained at 37°C, and aerated with a gas mixture.
-
Pre-contraction: The tissue is pre-contracted with an agent such as histamine (B1213489) or carbachol (B1668302) to induce a stable level of tone.
-
Drug Administration: Cumulative concentrations of Arbutamine or a comparator agonist are added to the bath to induce relaxation.
-
Data Recording: The relaxation of the tracheal strip is measured isometrically.
-
Data Analysis: The percentage of relaxation is plotted against the agonist concentration, and the pD2 value is determined.[5]
Competition Binding Assays (for Receptor Affinity)
-
Membrane Preparation: Tissues rich in the desired beta-adrenergic receptor subtype (e.g., rat heart for beta-1) are homogenized and centrifuged to prepare a crude membrane fraction.
-
Incubation: The membranes are incubated with a radiolabeled antagonist (e.g., [3H]dihydroalprenolol) and varying concentrations of the unlabeled test compound (Arbutamine or isoproterenol).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The KA values are derived from these binding affinities.[5]
Conclusion
This compound is a potent, non-selective beta-adrenergic agonist with a well-defined mechanism of action. Its ability to stimulate beta-1, beta-2, and to a lesser extent, beta-3 adrenergic receptors leads to significant cardiovascular effects, primarily an increase in heart rate and contractility. The mild alpha-1 agonism provides a favorable hemodynamic profile for its clinical application in cardiac stress testing. The quantitative data and experimental protocols outlined in this guide provide a comprehensive understanding of its pharmacological properties for researchers and drug development professionals.
References
- 1. This compound | C18H24ClNO4 | CID 166551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Arbutamine | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [glowm.com]
- 5. Characterization of the adrenergic activity of arbutamine, a novel agent for pharmacological stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arbutamine stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Arbutamine: A Pharmacological Deep Dive into a Synthetic Catecholamine Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbutamine (B144426) is a synthetic catecholamine designed as a cardiac stimulant for pharmacological stress testing in patients unable to undergo physical exercise.[1][2] As a structural analog of naturally occurring catecholamines like epinephrine (B1671497) and norepinephrine, arbutamine exerts its effects through interaction with the adrenergic receptor system. This technical guide provides an in-depth exploration of the pharmacological properties of arbutamine, focusing on its mechanism of action, receptor binding profile, and the experimental methodologies used to elucidate these characteristics.
Mechanism of Action
Arbutamine's primary mechanism of action involves the stimulation of β-adrenergic receptors, leading to positive chronotropic (increased heart rate) and inotropic (increased myocardial contractility) effects.[1][3] This mimics the physiological response to exercise, thereby inducing a controlled cardiac stress. While its predominant activity is at β-receptors, arbutamine also possesses some α-adrenergic receptor activity, which contributes to the maintenance of blood pressure during infusion.[1]
Signaling Pathway
The binding of arbutamine to β1-adrenergic receptors on cardiac myocytes initiates a well-defined signaling cascade. This G-protein coupled receptor (GPCR) activates the stimulatory G-protein, Gs, which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels and phospholamban. This cascade ultimately results in an increased influx of calcium into the cell and enhanced sarcoplasmic reticulum calcium cycling, leading to increased heart rate and contractility.
Pharmacological Data
The following tables summarize the quantitative data available for arbutamine's interaction with adrenergic receptors.
| In Vitro Potency of Arbutamine and Isoproterenol [4] | ||
| Preparation | Parameter | Arbutamine |
| Electrically Stimulated Rat Left Atria (β1) | pD2 | 8.45 ± 0.15 |
| Spontaneously Beating Rat Right Atria (β1) | pD2 | 9.0 ± 0.19 |
| Guinea Pig Trachea (β2) | pD2 | 7.9 ± 0.1 |
pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.
| In Vitro Receptor Binding Affinity of Arbutamine and Isoproterenol [4] | |
| Receptor | Parameter |
| Cardiac β1-Adrenergic Receptors | KA (Affinity Constant) |
A higher affinity constant (KA) indicates a stronger binding affinity.
| In Vivo Hemodynamic Effects of Arbutamine in Humans [3] | |
| Parameter | Effect |
| Heart Rate | Increase |
| Left Ventricular dp/dt | Increase |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity (Ki) of arbutamine for various adrenergic receptor subtypes. The general protocol involves a competitive binding experiment where arbutamine competes with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the adrenergic receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [125I]-cyanopindolol for β) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled arbutamine.
-
Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of arbutamine (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of arbutamine to stimulate the production of cAMP, providing a measure of its agonist activity at Gs-coupled adrenergic receptors.
Methodology:
-
Cell Culture and Treatment: Cells expressing the adrenergic receptor of interest are cultured and then treated with varying concentrations of arbutamine.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular contents, including cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured. This can be done using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or commercially available cAMP detection kits.
-
Data Analysis: The concentration of cAMP produced is plotted against the concentration of arbutamine to generate a dose-response curve. From this curve, the EC50 (the concentration of arbutamine that produces 50% of the maximal response) and the Emax (the maximum effect) can be determined.
Structure-Activity Relationship (SAR)
The chemical structure of arbutamine is key to its pharmacological activity. As a catecholamine analog, it possesses the characteristic catechol ring (a benzene (B151609) ring with two adjacent hydroxyl groups) and an amine side chain.
-
Catechol Ring: The 3,4-dihydroxy substitution on the benzene ring is crucial for high-affinity binding to adrenergic receptors.
-
Ethanolamine Side Chain: The hydroxyl group on the beta-carbon of the side chain is important for agonist activity.
-
Amine Substituent: The nature of the substituent on the amine nitrogen determines the selectivity for different adrenergic receptor subtypes. The relatively large N-substituent in arbutamine contributes to its potent β-adrenergic activity.
Conclusion
Arbutamine is a potent synthetic catecholamine that functions as a selective β-adrenergic agonist with some α-adrenergic activity. Its pharmacological profile, characterized by positive chronotropic and inotropic effects, makes it a valuable tool in cardiovascular diagnostics. The in-depth understanding of its mechanism of action, receptor binding characteristics, and structure-activity relationships, as outlined in this guide, is essential for researchers and clinicians working in the fields of pharmacology and cardiology.
References
- 1. Arbutamine | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Hemodynamic effects of arbutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the adrenergic activity of arbutamine, a novel agent for pharmacological stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Cardiac Stress Agent: A Technical Overview of Arbutamine's Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cardiovascular diagnostics, pharmacological stress testing serves as a critical tool for evaluating myocardial ischemia in patients unable to undergo physical exercise. Arbutamine (B144426), a synthetic catecholamine, emerged as a novel agent specifically designed for this purpose. This technical guide provides an in-depth exploration of the discovery, development, mechanism of action, and clinical application of Arbutamine for cardiac stress testing. Through a detailed examination of its pharmacological profile, clinical trial data, and administration protocols, this document offers a comprehensive resource for professionals in the field of drug development and cardiovascular research.
Discovery and Rationale for Development
The development of Arbutamine was driven by the need for a pharmacological stress agent that closely mimics the physiological effects of exercise on the heart. Existing agents had limitations, creating an opportunity for a compound with a more favorable hemodynamic profile. Arbutamine was designed as a potent beta-adrenergic agonist with a balanced inotropic (contractility) and chronotropic (heart rate) response, intended to induce a controlled and titratable cardiac stress.[1][2]
Mechanism of Action: A Targeted Approach to Cardiac Stress
Arbutamine is a synthetic catecholamine that primarily exerts its effects through the stimulation of beta-adrenergic receptors in the myocardium.[3] Its chemical structure, 4-[(1R)-1-hydroxy-2-[[4-(4-hydroxyphenyl)butyl]amino]ethyl]benzene-1,2-diol, is key to its pharmacological activity.[3]
Signaling Pathway
Upon intravenous administration, Arbutamine binds to β1-adrenergic receptors on the surface of cardiac myocytes. This binding activates a cascade of intracellular events, as depicted in the signaling pathway diagram below.
The activation of Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates key proteins involved in cardiac function. Phosphorylation of L-type calcium channels increases calcium influx into the cell, while phosphorylation of phospholamban on the sarcoplasmic reticulum enhances calcium release and reuptake.[4] This surge in intracellular calcium results in increased myocardial contractility and an accelerated heart rate, thereby mimicking the cardiovascular response to exercise.[3]
Chemical Synthesis
The synthesis of (R)-Arbutamine has been achieved through an efficient catalytic asymmetric process. A key step in this synthesis is a nitroaldol reaction, which establishes the stereochemistry of the final compound.
The synthesis commences with a catalytic asymmetric nitroaldol reaction between a protected 3,4-dihydroxybenzaldehyde and nitromethane to yield a key nitroaldol intermediate.[1] This intermediate then undergoes amide formation with a protected 4-hydroxyphenylbutyric acid.[1] Subsequent reduction of the amide group with a reducing agent like lithium aluminum hydride (LiAlH4) affords the corresponding amine.[1] Finally, deprotection of the hydroxyl groups yields (R)-Arbutamine.[1]
Experimental Protocols and Clinical Development
The clinical development of Arbutamine involved rigorous testing to establish its safety and efficacy as a cardiac stress agent. A cornerstone of its administration is the GenESA® System, a closed-loop, computer-controlled intravenous infusion device that titrates the drug dosage based on the patient's heart rate response.[5]
Arbutamine Stress Test Protocol (General Overview)
The following provides a generalized workflow for an Arbutamine stress test, typically performed in conjunction with echocardiography or myocardial perfusion imaging.
Key Parameters of the GenESA® System:
-
Initial Infusion Rate: 0.1 mcg/kg/minute.
-
Maximum Infusion Rate: 0.8 mcg/kg/minute.
-
Maximum Total Dose: 10 mcg/kg.
Clinical Trial Data
Numerous clinical trials have evaluated the performance of Arbutamine stress testing against the gold standard of exercise stress testing and another commonly used pharmacologic agent, dobutamine. The data consistently demonstrate Arbutamine's comparable efficacy and safety profile.
Table 1: Comparison of Arbutamine and Exercise Stress Testing for the Detection of Myocardial Ischemia
| Endpoint | Arbutamine Sensitivity | Exercise Sensitivity | p-value | Reference |
| Angina and/or ECG changes | 77% | 58% | 0.021 | [6] |
| Echocardiographic Wall Motion Abnormalities | 88% | 79% | NS | [6] |
| Combined (Angina, ECG, Echo) | 94% | 88% | NS | [6] |
| Multivessel Disease (Combined) | 97% | 91% | NS | [6] |
NS: Not Significant
Table 2: Hemodynamic Response to Arbutamine in a Large Multicenter Trial (n=1,070)
| Parameter | Baseline (mean ± SD) | Peak Stress (mean ± SD) | Reference |
| Heart Rate (beats/min) | 73 ± 13 | 124 ± 15 | [7] |
| Systolic Blood Pressure (mm Hg) | 144 ± 24 | 174 ± 25 | [7] |
| Rate-Pressure Product (x 10³) | 10.5 ± 2.8 | 19.6 ± 3.9 | [7] |
Table 3: Diagnostic Performance of Arbutamine Stress Echocardiography in Detecting Coronary Artery Disease (CAD)
| Metric | Value (95% Confidence Interval) | Reference |
| Sensitivity | 71% (64% to 77%) | [7] |
| Specificity | 67% (52% to 80%) | [7] |
| Accuracy | 76% | [2] |
| Specificity (alternative study) | 96% | [2] |
Conclusion
Arbutamine represents a significant advancement in the field of pharmacological stress testing. Its development was guided by a clear clinical need for an agent that could safely and effectively mimic the physiological stress of exercise. Through its targeted action on beta-adrenergic receptors, Arbutamine induces a controlled and predictable cardiac response, facilitating the diagnosis of coronary artery disease in patients for whom exercise is not a viable option. The extensive clinical data, coupled with the innovative GenESA® drug delivery system, underscore Arbutamine's value as a reliable diagnostic tool for clinicians and a subject of continued interest for researchers in cardiovascular medicine and drug development.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Arbutamine stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arbutamine | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Arbutamine echocardiography: efficacy and safety of a new pharmacologic stress agent to induce myocardial ischemia and detect coronary artery disease. The International Arbutamine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of closed-loop arbutamine stress echocardiography for detection of coronary artery disease. International Arbutamine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Arbutamine Hydrochloride: An In-depth Technical Guide on its Effects on Myocardial Contractility and Heart Rate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arbutamine (B144426) hydrochloride is a synthetic catecholamine that acts as a potent adrenergic agonist, exerting significant positive chronotropic and inotropic effects on the heart. Developed primarily as a cardiac stress testing agent, arbutamine mimics the physiological effects of exercise by increasing heart rate and myocardial contractility. This technical guide provides a comprehensive overview of the pharmacodynamics of arbutamine hydrochloride, with a specific focus on its quantitative effects on myocardial contractility and heart rate. Detailed experimental protocols for evaluating these effects are presented, along with visualizations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.
Introduction
This compound is a sympathomimetic agent that was developed for pharmacological stress testing in patients unable to undergo adequate physical exercise.[1][2] As a synthetic catecholamine, its primary mechanism of action involves the stimulation of beta-adrenergic receptors, leading to a cascade of intracellular events that culminate in increased heart rate (positive chronotropy) and enhanced force of myocardial contraction (positive inotropy).[3][4] This guide delves into the core pharmacological effects of arbutamine on the heart, presenting quantitative data from key studies, detailing experimental methodologies, and illustrating the associated molecular and procedural pathways.
Mechanism of Action: Beta-Adrenergic Stimulation
Arbutamine's cardiac effects are mediated through its interaction with beta-adrenergic receptors on the surface of cardiomyocytes.[4][5] It is characterized as a non-selective beta-adrenoceptor agonist with some mild alpha-1 sympathomimetic activity.[1] The binding of arbutamine to primarily beta-1 adrenergic receptors in the heart initiates a signaling cascade.
Signaling Pathway
The activation of beta-1 adrenergic receptors by arbutamine triggers the dissociation of the associated heterotrimeric G-protein into its Gαs and Gβγ subunits. The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates several key intracellular proteins that regulate cardiac function:
-
L-type Calcium Channels: Phosphorylation of these channels increases calcium influx into the cardiomyocyte during an action potential, leading to a greater calcium-induced calcium release from the sarcoplasmic reticulum.
-
Phospholamban: When phosphorylated, phospholamban dissociates from the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), removing its inhibitory effect and thereby increasing the rate of calcium reuptake into the sarcoplasmic reticulum. This leads to faster relaxation and a greater calcium load for subsequent contractions.
-
Troponin I: Phosphorylation of troponin I decreases the sensitivity of the myofilaments to calcium, which contributes to a more rapid relaxation of the muscle.
The net effect of these phosphorylation events is an increase in the force and velocity of myocardial contraction, as well as an increased heart rate.
Caption: Arbutamine's beta-adrenergic signaling pathway.
Quantitative Effects on Myocardial Contractility and Heart Rate
Arbutamine produces a balanced positive inotropic and chronotropic effect.[6] The quantitative effects have been characterized in both preclinical and clinical studies.
Preclinical Data
In vitro studies using isolated rat cardiac tissue provide precise measurements of arbutamine's potency.
| Parameter | Arbutamine (pD2) | Isoproterenol (B85558) (pD2) | Tissue Preparation |
| Increased Contractile Force | 8.45 ± 0.15 | 8.55 ± 0.02 | Electrically stimulated left atria (rat) |
| Increased Heart Rate | 9.0 ± 0.19 | 8.82 ± 0.18 | Spontaneously beating right atria (rat) |
pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
| Receptor Subtype | Arbutamine (KA) | Isoproterenol (KA) | Assay |
| Cardiac Beta-1 Adrenergic Receptor | 7.32 | 6.04 | Competition binding assay |
KA is the affinity constant.
Clinical Data
In clinical settings, arbutamine is administered via a computer-controlled infusion system (GenESA™ Device) that titrates the dose to achieve a target heart rate.[1][7] This makes a standard dose-response curve less straightforward. However, studies have documented the hemodynamic changes at peak effect.
| Parameter | Baseline (Mean ± SD) | Peak Arbutamine Effect (Mean ± SD) |
| Heart Rate (bpm) | 70 ± 12 | 128 ± 18 |
| Systolic Blood Pressure (mmHg) | 132 ± 20 | 145 ± 28 |
| Rate-Pressure Product (bpm x mmHg) | 9200 ± 2200 | 18500 ± 4700 |
| Left Ventricular dP/dt (mmHg/s) | Data not available in a tabular format from cited sources | Significant increase reported[6] |
Note: The data in this table are compiled from descriptions in cited literature; a direct side-by-side table from a single study was not available.
Experimental Protocols
The evaluation of arbutamine's effects on myocardial contractility and heart rate involves both preclinical and clinical experimental designs.
In Vitro Assessment of Myocardial Contractility and Heart Rate
This protocol is based on the methodology described by Young et al. for characterizing the adrenergic activity of arbutamine.
Objective: To determine the potency of arbutamine in increasing myocardial contractile force and heart rate in isolated cardiac tissue.
Materials:
-
Male Sprague-Dawley rats
-
Krebs-Henseleit solution
-
This compound
-
Isoproterenol (as a comparator)
-
Isolated organ bath system with force and rate transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Rats are euthanized, and their hearts are rapidly excised.
-
The left and right atria are dissected and mounted in separate organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Contractility Measurement (Left Atria):
-
The left atria are electrically stimulated at a constant frequency (e.g., 1 Hz).
-
Changes in isometric contractile force are recorded using a force transducer.
-
After a stabilization period, cumulative concentration-response curves are generated by adding increasing concentrations of arbutamine or isoproterenol to the bath.
-
-
Heart Rate Measurement (Right Atria):
-
The spontaneously beating right atria are used to measure chronotropic effects.
-
The rate of contraction is recorded.
-
Cumulative concentration-response curves for the increase in heart rate are generated for arbutamine and isoproterenol.
-
-
Data Analysis:
-
The pD2 values are calculated from the concentration-response curves to quantify the potency of each drug.
-
Caption: In vitro experimental workflow for arbutamine.
Clinical Protocol for Arbutamine Stress Echocardiography
This protocol describes the administration of arbutamine for cardiac stress testing in humans, as is done in clinical trials to assess its effects.[1][7]
Objective: To safely induce a state of cardiac stress in a patient to evaluate myocardial function and coronary artery disease status.
Equipment:
-
GenESA™ computer-controlled drug delivery system[7]
-
Prefilled syringe of this compound (0.05 mg/mL)[7]
-
Echocardiography machine
-
12-lead electrocardiogram (ECG) monitor
-
Blood pressure monitoring device
-
Emergency cardiac resuscitation equipment
Procedure:
-
Patient Preparation:
-
The patient should fast for at least 3 hours prior to the test.
-
Beta-blockers should be withheld for at least 48 hours if clinically permissible.[7]
-
Baseline echocardiographic images, ECG, heart rate, and blood pressure are recorded.
-
-
Arbutamine Infusion:
-
Arbutamine is administered intravenously using the GenESA™ system.
-
The system starts with an initial infusion rate of 0.1 mcg/kg/minute for one minute.[7]
-
The infusion rate is then automatically adjusted by the GenESA™ device based on the patient's heart rate response to achieve a user-defined target heart rate (typically 85% of the age-predicted maximum).[7]
-
The maximum infusion rate is 0.8 mcg/kg/minute, with a maximum total dose of 10 mcg/kg.[7]
-
-
Monitoring:
-
Continuous monitoring of the 12-lead ECG, heart rate, and blood pressure is performed throughout the infusion.[7]
-
Echocardiographic images are acquired at baseline, during low-dose infusion, at peak stress, and during recovery.
-
-
Test Termination:
-
The infusion is terminated upon reaching the target heart rate, developing significant symptoms (e.g., angina, severe dyspnea), achieving the maximum dose, or observing adverse events (e.g., significant arrhythmias, hypotension).
-
-
Data Analysis:
-
Changes in heart rate, blood pressure, and ECG are recorded.
-
Echocardiographic images are analyzed for wall motion abnormalities, which are indicative of myocardial ischemia. Measures of myocardial contractility such as ejection fraction and wall thickening are assessed.
-
Caption: Clinical workflow for an arbutamine stress test.
Conclusion
References
- 1. Arbutamine stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and diagnostic utility of arbutamine for cardiovascular stress testing during echocardiographic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Arbutamine | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C18H24ClNO4 | CID 166551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of dobutamine and arbutamine on regional myocardial function in a porcine model of myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [glowm.com]
In Vitro Characterization of Arbutamine Hydrochloride's Receptor Binding Affinity: A Technical Guide
This technical guide provides an in-depth overview of the in vitro receptor binding characteristics of Arbutamine (B144426) Hydrochloride, a synthetic catecholamine utilized as a cardiac stress testing agent. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its receptor affinity, experimental protocols for its characterization, and visualization of its primary signaling pathway.
Core Mechanism of Action
Arbutamine Hydrochloride elicits its pharmacological effects by acting as an adrenergic agonist. In vitro functional assays have demonstrated that arbutamine is more selective for beta-adrenergic receptors than for alpha-adrenergic receptors.[1][2] Its primary utility in cardiac stress testing stems from its positive chronotropic (increased heart rate) and inotropic (increased force of contraction) properties, which are mediated through the activation of beta-1 adrenergic receptors in the myocardium.[3][4]
Quantitative Receptor Binding and Functional Potency
The following table summarizes the key quantitative data from in vitro studies characterizing the interaction of arbutamine with various adrenergic receptor subtypes. The data is primarily derived from a comparative study with the non-selective beta-agonist, isoproterenol.
| Receptor Subtype | Tissue/Cell Model | Parameter | Arbutamine Value | Isoproterenol Value |
| Beta-1 Adrenergic | Rat Electrically Stimulated Left Atria | pD₂ (-log M) | 8.45 ± 0.15 | 8.55 ± 0.02 |
| Rat Spontaneously Beating Right Atria | pD₂ (-log M) | 9.0 ± 0.19 | 8.82 ± 0.18 | |
| Cardiac Beta-1 Receptors (Competition Assay) | Affinity Constant (Kₐ) | 7.32 | 6.04 | |
| Beta-2 Adrenergic | Guinea Pig Trachea | pD₂ (-log M) | 7.9 ± 0.1 | 8.2 ± 0.1 |
| Beta-3 Adrenergic | Rat White Adipocytes (Glycerol Release) | Potency Order | BRL-37344 > Arbutamine > Isoproterenol | N/A |
| Hamster Brown Adipocytes (Glycerol Release) | Potency Order | Arbutamine > Isoproterenol > BRL-37344 | N/A | |
| Alpha Adrenergic | Rat Aortic Rings | Contractile Response | 38.1 ± 6.7% of Norepinephrine max. | N/A |
Data sourced from Abou-Mohamed et al., 1996.[5]
Definitions:
-
pD₂: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response; a measure of potency.[5]
-
Affinity Constant (Kₐ): A measure of the affinity of the drug for the receptor.[5]
Experimental Protocols
The characterization of arbutamine's receptor binding affinity involves standard in vitro pharmacological assays, including radioligand binding and functional tissue bath experiments.[6][7]
Radioligand Competition Binding Assay
This assay is a cornerstone for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.[8]
1. Membrane Preparation:
-
Tissue rich in the target receptor (e.g., rat cardiac ventricles for beta-1 receptors) is homogenized in a cold lysis buffer.
-
The homogenate undergoes differential centrifugation to isolate a membrane fraction rich in the receptors of interest.[9]
-
The final membrane pellet is resuspended in an appropriate buffer, and the protein concentration is quantified.[9]
2. Binding Assay:
-
The membrane preparation is incubated in wells containing a fixed concentration of a suitable radioligand (e.g., ³H-dihydroalprenolol for beta-adrenergic receptors) and varying concentrations of the unlabeled test compound (arbutamine).[8][9]
-
The reaction is allowed to reach equilibrium.
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter, separating the membrane-bound radioligand from the unbound radioligand.[9]
-
The radioactivity trapped on the filters is quantified using a scintillation counter.[9]
3. Data Analysis:
-
The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[9]
Caption: Experimental workflow for a radioligand competition binding assay.
Functional Assays in Isolated Tissues
These experiments assess the physiological effect of a compound on isolated tissues to determine its potency and efficacy.
1. Tissue Preparation:
-
Tissues are dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Examples include rat atria (for beta-1 activity) and guinea pig trachea (for beta-2 activity).[5]
2. Concentration-Response Curve Generation:
-
After an equilibration period, the tissue is challenged with cumulative concentrations of the agonist (arbutamine).
-
The physiological response (e.g., force and rate of contraction in atria, relaxation in pre-contracted trachea) is recorded.[5]
3. Data Analysis:
-
The data are plotted as a concentration-response curve, from which the pD₂ and maximal effect (Eₘₐₓ) are determined.
Signaling Pathway
Arbutamine's effects are mediated through the canonical beta-adrenergic G-protein coupled receptor (GPCR) signaling pathway.
Caption: Arbutamine's downstream signaling via the beta-1 adrenergic receptor.
Upon binding to the beta-1 adrenergic receptor, arbutamine induces a conformational change that activates the stimulatory G-protein, Gs.[2] This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels, resulting in increased calcium influx and enhanced cardiac contractility and heart rate.
References
- 1. Arbutamine | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C18H24ClNO4 | CID 166551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [glowm.com]
- 5. Characterization of the adrenergic activity of arbutamine, a novel agent for pharmacological stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Arbutamine: A Comprehensive Analysis of its Molecular Structure and Adrenergic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbutamine (B144426) is a synthetic catecholamine that acts as a potent adrenergic agonist, primarily utilized in pharmacological stress testing to diagnose coronary artery disease.[1][2][3] Its unique molecular structure allows it to mimic the physiological effects of exercise by stimulating the cardiovascular system.[1][2][4] This in-depth technical guide provides a detailed examination of arbutamine's molecular characteristics, its interaction with adrenergic receptors, and the downstream signaling pathways it activates. The information is presented to support further research and drug development endeavors in the field of cardiovascular pharmacology.
Molecular Structure and Properties
Arbutamine, with the chemical formula C18H23NO4, is structurally classified as a catecholamine.[1][5] Its IUPAC name is 4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol.[1][6] The molecule possesses a chiral center, with the (R)-enantiomer being the active form.
| Property | Value | Source |
| Molecular Formula | C18H23NO4 | [1][5] |
| Molecular Weight | 317.38 g/mol | [5] |
| IUPAC Name | 4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol | [1][6] |
| CAS Number | 128470-16-6 | [1][6] |
| PubChem CID | 60789 | [1] |
| InChI | InChI=1S/C18H23NO4/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14/h4-9,11,18-23H,1-3,10,12H2/t18-/m0/s1 | [7] |
| InChIKey | IIRWWTKISYTTBL-SFHVURJKSA-N | [7] |
| SMILES | Oc1ccc(cc1O)--INVALID-LINK--CNCCCCc2ccc(O)cc2 | [7] |
Adrenergic Activity and Receptor Selectivity
Arbutamine's pharmacological effects are mediated through its interaction with adrenergic receptors. It is a non-selective beta-adrenoceptor agonist with some retained activity at alpha-1 adrenergic receptors.[3] This dual activity contributes to its clinical profile, where it increases heart rate and myocardial contractility while mitigating the hypotensive effects sometimes seen with pure beta-agonists.[4]
Quantitative Analysis of Adrenergic Receptor Interaction
The following table summarizes the quantitative data on arbutamine's activity at different adrenergic receptor subtypes, primarily from a key in-vitro study by Abou-Mohamed et al. (1996).
| Parameter | Arbutamine | Isoproterenol (for comparison) | Receptor Subtype | Tissue/Assay | Source |
| pD2 (-log EC50) | 8.45 ± 0.15 | 8.55 ± 0.02 | β1 | Electrically stimulated rat left atria (contractile force) | [8] |
| pD2 (-log EC50) | 9.0 ± 0.19 | 8.82 ± 0.18 | β1 | Spontaneously beating rat right atria (rate) | [8] |
| pD2 (-log EC50) | 7.9 ± 0.1 | 8.2 ± 0.1 | β2 | Guinea pig trachea (relaxation) | [8] |
| KA (Affinity Constant) | 7.32 | 6.04 | β1 | Competition binding assays | [8] |
Signaling Pathways
Upon binding to β-adrenergic receptors, arbutamine initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP) levels.
References
- 1. Arbutamine | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Arbutamine stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arbutamine hydrochloride [glowm.com]
- 5. GSRS [precision.fda.gov]
- 6. CAS 128470-16-6: (-)-Arbutamine | CymitQuimica [cymitquimica.com]
- 7. Arbutamine - Wikipedia [en.wikipedia.org]
- 8. Characterization of the adrenergic activity of arbutamine, a novel agent for pharmacological stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Arbutamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbutamine (B144426) is a synthetic catecholamine designed for cardiovascular stress testing, functioning as a selective beta-adrenergic agonist. It effectively mimics the physiological effects of exercise by increasing heart rate and myocardial contractility, thereby aiding in the diagnosis of coronary artery disease in patients unable to undergo physical stress tests.[1] This technical guide provides an in-depth analysis of the pharmacokinetics and metabolism of Arbutamine, presenting key data, experimental methodologies, and relevant physiological pathways.
Pharmacokinetic Profile
The pharmacokinetic properties of Arbutamine are characterized by rapid onset, short duration of action, and swift elimination, making it suitable for controlled administration during diagnostic procedures.
Absorption and Distribution
Due to its intended use as a cardiac stress agent in a clinical setting, Arbutamine is administered intravenously.[2] This route of administration ensures 100% bioavailability and allows for precise dose titration to achieve the desired heart rate.
The apparent volume of distribution for Arbutamine is 0.74 L/kg.[2] It is moderately bound to plasma proteins, with a binding percentage of 58%.[2]
Metabolism
Arbutamine is primarily metabolized in the liver. The main metabolic pathway involves O-methylation, catalyzed by catechol-O-methyltransferase (COMT), to form methoxyarbutamine.[2][3][4] Another potential, though less prominent, metabolite is ketoarbutamine.[1] These metabolites exhibit less pharmacological activity and have a longer half-life compared to the parent drug.[1] Monoamine oxidase (MAO) may also play a role in the metabolism of catecholamines, though its specific contribution to Arbutamine metabolism is not extensively detailed in the available literature.[3][4][5]
Excretion
The primary route of elimination for Arbutamine and its metabolites is through the kidneys.[2] Approximately 75% of the drug is eliminated as methoxyarbutamine, which is then excreted in the urine in either its free or conjugated form.[2]
Quantitative Pharmacokinetic Data
The following table summarizes the key quantitative pharmacokinetic parameters of Arbutamine.
| Parameter | Value | Reference |
| Route of Administration | Intravenous | [2] |
| Bioavailability | 100% | N/A |
| Volume of Distribution (Vd) | 0.74 L/kg | [2] |
| Plasma Protein Binding | 58% | [2] |
| Biological Half-Life (t½) | ~8 minutes | [2] |
| Primary Metabolite | Methoxyarbutamine | [1][2] |
| Primary Route of Excretion | Renal | [2] |
Signaling Pathway
Arbutamine exerts its pharmacological effects primarily through the activation of beta-1 adrenergic receptors in the myocardium. This interaction initiates a downstream signaling cascade that leads to increased heart rate and contractility.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic and metabolism studies of Arbutamine are not extensively published. However, based on standard methodologies for similar catecholamine compounds, the following sections outline representative protocols.
Quantification of Arbutamine and Methoxyarbutamine in Plasma
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be the standard for quantifying Arbutamine and its primary metabolite, methoxyarbutamine, in plasma samples.
Sample Preparation:
-
Plasma samples are thawed and vortexed.
-
An internal standard (e.g., a deuterated analog of Arbutamine) is added to each sample.
-
Protein precipitation is performed by adding a solvent like acetonitrile, followed by vortexing and centrifugation to separate the precipitated proteins.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for injection into the HPLC-MS/MS system.
HPLC-MS/MS Conditions (Representative):
-
HPLC Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate for analytical HPLC.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
-
MRM Transitions: Specific precursor-to-product ion transitions for Arbutamine, methoxyarbutamine, and the internal standard would be monitored for quantification.
Method Validation: The method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[6][7]
In Vitro Metabolism Studies
In vitro studies using human liver microsomes or hepatocytes are essential to characterize the metabolic pathways of a drug candidate.
Hepatocyte Incubation Protocol (Representative):
-
Cryopreserved human hepatocytes are thawed and suspended in incubation medium.[8][9]
-
Arbutamine is added to the hepatocyte suspension at a known concentration.
-
The mixture is incubated at 37°C in a shaking water bath.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The reactions are quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Samples are centrifuged, and the supernatant is analyzed by HPLC-MS/MS to determine the rate of disappearance of the parent drug and the formation of metabolites.[10]
Plasma Protein Binding Assay
Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins.[11][12][13][14]
Equilibrium Dialysis Protocol (Representative):
-
A semi-permeable membrane separates a chamber containing plasma with Arbutamine from a chamber containing a buffer solution.
-
The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
Samples are taken from both chambers, and the concentration of Arbutamine is measured using a validated analytical method.
-
The percentage of protein binding is calculated from the difference in drug concentrations between the two chambers.
Urinary Excretion Study
To determine the renal excretion of Arbutamine and its metabolites, a urinary excretion study is conducted.[15][16][17][18]
Urine Collection Protocol (Representative):
-
Subjects are hydrated to ensure adequate urine flow.
-
A pre-dose urine sample is collected.
-
Arbutamine is administered intravenously.
-
Urine is collected at specified intervals for a period of at least 7 half-lives of the drug.
-
The volume of each urine sample is recorded, and an aliquot is stored for analysis.
-
The concentrations of Arbutamine and its metabolites in the urine samples are determined using a validated analytical method.
Administration via the GenESA® System
Arbutamine is administered using the GenESA® System, a closed-loop, computer-controlled intravenous infusion device.[2][19] This system titrates the infusion rate of Arbutamine based on the patient's heart rate, aiming to achieve a target heart rate set by the clinician. The initial infusion rate is typically 0.1 mcg/kg/minute for the first minute and is adjusted by the device to a maximum of 0.8 mcg/kg/minute.[2] Continuous monitoring of the patient's electrocardiogram (ECG), blood pressure, and heart rate is mandatory throughout the procedure.[2]
Conclusion
Arbutamine possesses a pharmacokinetic profile well-suited for its role as a pharmacological stress agent. Its rapid metabolism and short half-life allow for controlled and safe administration during diagnostic procedures. The primary metabolic pathway involves O-methylation to the less active metabolite, methoxyarbutamine, with subsequent renal excretion. Understanding these pharmacokinetic and metabolic characteristics is crucial for the safe and effective use of Arbutamine in clinical practice and for guiding further research in the field of cardiovascular diagnostics.
References
- 1. admescope.com [admescope.com]
- 2. arbutamine hydrochloride [glowm.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. youtube.com [youtube.com]
- 5. Kinetic interactions of dopamine and dobutamine with human catechol-O-methyltransferase and monoamine oxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. bioivt.com [bioivt.com]
- 14. Determination of drug binding to plasma proteins using competitive equilibrium binding to dextran-coated charcoal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sdbidoon.com [sdbidoon.com]
- 16. pharmacy180.com [pharmacy180.com]
- 17. Urinaryexcreation studies | PPT [slideshare.net]
- 18. Rapid methods for bioavailability determination utilizing urinary excretion data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Premarket Approval (PMA) [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols: Arbutamine Stress Echocardiography in Porcine Models of Coronary Stenosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing arbutamine (B144426) stress echocardiography in porcine models of coronary artery stenosis. This model is a valuable tool for preclinical research in cardiovascular diseases, allowing for the investigation of myocardial ischemia and the efficacy of novel therapeutic interventions.
Introduction
Arbutamine is a synthetic catecholamine that acts as a potent non-selective β-adrenoceptor agonist with mild α1-sympathomimetic activity.[1] It effectively mimics the physiological effects of exercise by increasing heart rate and myocardial contractility, thereby inducing cardiac stress.[1][2] This makes it a suitable pharmacological agent for stress testing in preclinical models. The porcine model is highly relevant for cardiovascular research due to the anatomical and physiological similarities of its heart to that of humans.[3][4] Specifically, the coronary artery distribution in pigs closely resembles that of humans, and they have limited collateral circulation, which allows for the creation of well-defined areas of myocardial ischemia.[3][4]
This document outlines the procedures for inducing coronary stenosis in a porcine model and subsequently performing arbutamine stress echocardiography to assess myocardial function.
Mechanism of Action: Arbutamine Signaling Pathway
Arbutamine primarily exerts its effects through the activation of β-adrenergic receptors, leading to a cascade of intracellular events that increase cardiac output.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in this research model.
Porcine Model of Coronary Stenosis
This protocol describes the surgical creation of a chronic coronary artery stenosis in a porcine model. The left circumflex (LCx) coronary artery is often used for these studies.[5][6]
Materials:
-
Domestic swine (e.g., Yucatan miniswine)
-
Anesthetic agents (e.g., ketamine, xylazine, isoflurane)
-
Surgical instruments for thoracotomy
-
Ameroid constrictor appropriately sized for the porcine LCx artery
-
Ventilator
-
ECG and hemodynamic monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the pig and place it on a ventilator. Continuously monitor vital signs, including ECG and blood pressure, throughout the procedure.
-
Surgical Approach: Perform a left lateral thoracotomy to expose the heart.
-
Coronary Artery Isolation: Carefully dissect the pericardium to visualize the LCx coronary artery.
-
Ameroid Constrictor Placement: Place an ameroid constrictor around the proximal portion of the LCx artery. The ameroid material will gradually swell over several weeks, leading to a progressive and chronic stenosis of the artery.
-
Closure: Close the thoracotomy incision in layers.
-
Post-operative Care: Administer analgesics and antibiotics as required. Allow the animal to recover for a period of 3 to 4 weeks to allow for the development of significant stenosis.
Arbutamine Stress Echocardiography Protocol
This protocol details the procedure for performing arbutamine stress echocardiography to assess regional myocardial wall motion abnormalities.
Materials:
-
Echocardiography machine with a suitable transducer
-
Arbutamine solution for infusion
-
Infusion pump (a computerized delivery system like the GenESA system can be used for automated infusion rate adjustment based on heart rate feedback)[1][7]
-
ECG and hemodynamic monitoring equipment
-
Emergency cardiac medications (e.g., beta-blockers, nitroglycerin)
Procedure:
-
Baseline Imaging: Acquire baseline transthoracic or epicardial echocardiographic images of the heart in standard views (e.g., parasternal long-axis, short-axis, apical four-chamber, and two-chamber views).[8] Assess baseline left ventricular function and regional wall motion.
-
Arbutamine Infusion: Begin a continuous intravenous infusion of arbutamine. The infusion rate is typically started at a low dose and incrementally increased to achieve a target heart rate (usually 80-85% of the age-predicted maximum, or until wall motion abnormalities are observed).
-
Continuous Monitoring: Throughout the infusion, continuously monitor the ECG for any arrhythmias or signs of ischemia (e.g., ST-segment deviation) and blood pressure.[7]
-
Echocardiographic Imaging during Stress: Acquire echocardiographic images at each stage of the arbutamine infusion. Pay close attention to changes in regional wall thickening and motion in the myocardial territory supplied by the stenosed LCx artery compared to control regions (e.g., the territory of the left anterior descending artery).[5]
-
Endpoints for Test Termination: The infusion should be stopped upon reaching one of the following endpoints:[7]
-
Achievement of the target heart rate.
-
Development of significant new or worsening regional wall motion abnormalities.
-
Appearance of significant ECG changes indicative of ischemia.
-
Development of significant arrhythmias.
-
Intolerable side effects.
-
-
Recovery Phase: After terminating the infusion, continue to monitor the animal until the heart rate, blood pressure, and ECG return to baseline levels.[7] Acquire recovery-phase echocardiographic images.
Experimental Workflow
The following diagram illustrates the logical flow of the entire experimental process, from animal preparation to data analysis.
Data Presentation
The following tables summarize the type of quantitative data that can be generated from these experiments. The values presented are illustrative and based on findings from comparative studies.[5]
Table 1: Hemodynamic Parameters at Baseline and Peak Stress
| Parameter | Baseline (Mean ± SEM) | Peak Arbutamine Stress (Mean ± SEM) |
| Heart Rate (beats/min) | 68 ± 13 | 121 ± 16 |
| Systolic Blood Pressure (mmHg) | 139 ± 17 | 160 ± 18 |
| Rate-Pressure Product (mmHg x beats/min) | 9592 ± 2299 | 17880 ± 4049 |
Data adapted from a human study for illustrative purposes of expected changes.[7]
Table 2: Regional Myocardial Function (Percent Wall Thickening)
| Myocardial Region | Condition | Percent Wall Thickening (%) |
| Non-ischemic (LAD Territory) | Rest | Normal |
| Arbutamine Stress | Increased | |
| Ischemic (LCx Territory) | Rest | Normal |
| Arbutamine Stress | No significant change or decreased |
Based on findings in a porcine model of LCx stenosis.[5]
Table 3: Comparison of Arbutamine and Dobutamine (B195870) Effects on Ischemic Myocardium
| Agent | Effect on Wall Thickening in Ischemic Bed |
| Arbutamine | No significant increase |
| Dobutamine | Increased |
This highlights the superior ability of arbutamine to provoke regional dysfunction in this model.[5]
Conclusion
The use of arbutamine stress echocardiography in a porcine model of coronary stenosis provides a robust and clinically relevant platform for cardiovascular research. This model allows for the detailed investigation of myocardial ischemia and the evaluation of potential therapeutic agents. The protocols and data presentation formats outlined in these application notes are intended to guide researchers in the successful implementation and interpretation of these studies.
References
- 1. Arbutamine stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Surgical Porcine Myocardial Infarction Model through Permanent Coronary Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of dobutamine and arbutamine on regional myocardial function in a porcine model of myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Representative Porcine Model for Human Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. asecho.org [asecho.org]
Application Notes and Protocols for Arbutamine Infusion in Preclinical Cardiac Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbutamine (B144426) is a synthetic catecholamine that acts as a potent, non-selective β-adrenoceptor agonist with mild α1-sympathomimetic activity.[1][2][3] It effectively mimics the physiological effects of exercise on the heart by increasing heart rate (chronotropic effect) and myocardial contractility (inotropic effect).[4][5][6] These properties make Arbutamine a valuable pharmacological stress agent in preclinical cardiac research for investigating cardiovascular function and pathology, particularly in models of coronary artery disease.[5] This document provides a detailed guide for conducting Arbutamine infusion studies in preclinical settings, including its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action
Arbutamine primarily exerts its effects through the activation of β-adrenergic receptors in the heart.[4] This initiates a signaling cascade that leads to increased cardiac output.
Signaling Pathway of Arbutamine
Arbutamine binds to β1-adrenergic receptors on the surface of cardiomyocytes. This binding activates the associated G-protein (Gs), which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several downstream targets, including L-type calcium channels and phospholamban. The phosphorylation of L-type calcium channels increases calcium influx into the cell, while the phosphorylation of phospholamban removes its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased calcium uptake into the sarcoplasmic reticulum. The overall effect is an enhanced release of calcium during systole, resulting in stronger and more frequent cardiac muscle contractions.
Experimental Protocols
The following protocols provide a step-by-step guide for performing Arbutamine infusion studies in preclinical models. Given the similarities in mechanism of action, protocols for dobutamine, a more commonly cited agent in rodent studies, can be effectively adapted for Arbutamine.
Preclinical Model Selection
Rodents (mice and rats) and larger animals like dogs are commonly used models for cardiovascular research. The choice of model will depend on the specific research question, available resources, and desired translational relevance.
Arbutamine Preparation
Stock Solution (e.g., 1 mg/mL):
-
Aseptically dissolve Arbutamine hydrochloride in sterile saline (0.9% NaCl) to a final concentration of 1 mg/mL.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Store aliquots at -20°C for long-term storage. Protect from light.
Infusion Solution (e.g., 10 µg/mL):
-
On the day of the experiment, thaw a stock solution aliquot and dilute it with sterile saline to the desired final concentration for infusion. The final concentration will depend on the infusion pump rate and the target dose for the animal.
-
Keep the infusion solution protected from light.
Experimental Workflow
The general workflow for an Arbutamine stress test involves baseline measurements, drug infusion, and continuous monitoring.
Detailed Protocol for Rodents (Adapted from Dobutamine Protocols)[1][7][8]
-
Animal Preparation:
-
Anesthetize the animal (e.g., isoflurane, ketamine/xylazine). Maintain a stable plane of anesthesia throughout the procedure.[7]
-
Place the animal on a heating pad to maintain body temperature.
-
Secure intravenous access for Arbutamine infusion, typically via the tail vein or jugular vein.[7]
-
For direct hemodynamic measurements, catheterize the carotid artery or use a pressure-volume catheter in the left ventricle.
-
Attach ECG leads for continuous monitoring of heart rate and rhythm.
-
-
Baseline Data Acquisition:
-
Allow the animal to stabilize for at least 15 minutes after instrumentation.
-
Record baseline ECG, echocardiographic images, and hemodynamic parameters.
-
-
Arbutamine Infusion:
-
Begin infusion of Arbutamine at a low dose (e.g., 1-5 µg/kg/min).
-
Increase the dose in a stepwise manner every 3-5 minutes (e.g., 5, 10, 20, 30, 40 µg/kg/min). The dose range should be optimized based on the specific animal model and desired level of cardiac stress.
-
Continuously monitor ECG and blood pressure.
-
-
Peak Stress Data Acquisition:
-
Acquire echocardiographic images and hemodynamic data at each dose stage, or at the target heart rate (typically 80-85% of the maximum predicted heart rate for the species).
-
-
Post-Infusion Monitoring:
-
After acquiring peak stress data, terminate the Arbutamine infusion.
-
Continue to monitor the animal until all physiological parameters return to baseline.
-
Detailed Protocol for Dogs[9]
-
Animal Preparation:
-
Anesthetize the dog and maintain anesthesia with appropriate ventilation.
-
Establish intravenous access for drug infusion.
-
Surgically place catheters for monitoring aortic and left ventricular pressure.
-
Attach ECG leads.
-
-
Baseline Data Acquisition:
-
Record stable baseline hemodynamic and ECG data.
-
-
Arbutamine Infusion:
-
Initiate Arbutamine infusion at a low rate (e.g., 0.1 nmol/kg/min or 0.5-5 ng/kg/min).[8]
-
Gradually increase the infusion rate to achieve the desired chronotropic and inotropic response. A dose of 0.3 nmol/kg/min has been shown to induce impairment of segment shortening in a model of myocardial ischemia.[8]
-
-
Data Acquisition and Monitoring:
-
Continuously record hemodynamic parameters and ECG throughout the infusion.
-
Perform echocardiography at baseline and peak stress to assess cardiac function and wall motion.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between baseline and stressed states.
Table 1: Hemodynamic Response to Arbutamine Infusion in a Canine Model
| Parameter | Baseline (Mean ± SD) | Peak Arbutamine (Mean ± SD) |
| Heart Rate (bpm) | 123 ± 5 | 208 ± 9 |
| Peak Positive LV dP/dt (mmHg/s) | 2201 ± 111 | 4372 ± 453 |
| Mean Arterial Pressure (mmHg) | Data not consistently reported | Data not consistently reported |
Data adapted from a study in open-chest dogs with critical coronary stenoses.
Table 2: Echocardiographic Parameters during a Pharmacological Stress Test in Rodents
| Parameter | Baseline | Peak Stress |
| Heart Rate (bpm) | ||
| Left Ventricular Internal Diameter, diastole (LVIDd, mm) | ||
| Left Ventricular Internal Diameter, systole (LVIDs, mm) | ||
| Fractional Shortening (FS, %) | ||
| Ejection Fraction (EF, %) | ||
| Regional Wall Motion Score |
This table provides a template for data that should be collected during a rodent stress echocardiography study.
Key Experiments and Methodologies
Stress Echocardiography
Objective: To assess global and regional cardiac function under pharmacological stress.
Methodology:
-
Image Acquisition:
-
Acquire standard 2D and M-mode echocardiographic images from parasternal long-axis and short-axis views at baseline.[1]
-
Repeat image acquisition at each stage of the Arbutamine infusion, paying close attention to the peak stress level.
-
Ensure consistent probe positioning between baseline and stress imaging.
-
-
Data Analysis:
-
Global Function: Measure LVIDd, LVIDs, and calculate FS and EF from M-mode or 2D images.
-
Regional Function: Visually assess regional wall motion in a multi-segment model (e.g., 16-segment model). Score each segment's motion (e.g., 1=normal, 2=hypokinetic, 3=akinetic, 4=dyskinetic). A worsening of wall motion score from baseline to peak stress indicates ischemia.[9] For more quantitative analysis, techniques like speckle tracking echocardiography can be used to measure regional strain.[9][10]
-
Hemodynamic Monitoring
Objective: To quantify the inotropic and chronotropic effects of Arbutamine.
Methodology:
-
Instrumentation:
-
For the most accurate measurements, a pressure-volume catheter is inserted into the left ventricle to measure pressure and volume simultaneously.
-
Alternatively, a solid-state pressure catheter can be placed in the left ventricle or a fluid-filled catheter in the carotid artery.
-
-
Data Analysis:
-
Measure heart rate, systolic and diastolic blood pressure, and left ventricular end-diastolic pressure.
-
Calculate the maximum rate of pressure rise (dP/dt_max) and fall (dP/dt_min) as indices of contractility and relaxation, respectively.
-
Conclusion
Arbutamine infusion is a robust and reproducible method for inducing cardiac stress in preclinical research. By following the detailed protocols and data analysis techniques outlined in these application notes, researchers can effectively utilize Arbutamine to investigate cardiac physiology and pathophysiology, contributing to the development of novel cardiovascular therapeutics. Careful attention to experimental design, particularly in adapting dosages for specific preclinical models, is crucial for obtaining reliable and translatable results.
References
- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 2. Arbutamine stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Arbutamine | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Arbutamine vs. exercise stress testing in patients with coronary artery disease: evaluation by echocardiography and electrocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative physiological study of arbutamine with exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiac Stress Test Induced by Dobutamine and Monitored by Cardiac Catheterization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revealing Subtle Changes in Cardiac Function using Transthoracic Dobutamine Stress Echocardiography in Mice [jove.com]
- 9. Quantification and MRI Validation of Regional Contractile Dysfunction in Mice Post Myocardial Infarction Using High Resolution Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Measuring cAMP and PKA Activation by Arbutamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arbutamine (B144426) Hydrochloride is a synthetic catecholamine and a potent, nonselective β-adrenoceptor agonist that also exhibits some α-adrenergic receptor activity.[1][2][3] It functions as a cardiac stress agent by mimicking the effects of exercise, primarily through its positive chronotropic (heart rate) and inotropic (contractility) effects on the heart.[4][5] The mechanism of action involves the stimulation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[6][7] Activation of these receptors triggers a well-defined intracellular signaling cascade, initiating with the activation of adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[7][8][9]
Measuring the intracellular levels of cAMP and the activity of PKA are critical steps in characterizing the pharmacological profile of β-agonists like Arbutamine Hydrochloride. These application notes provide detailed protocols for robust cellular assays to quantify these key signaling events.
Arbutamine-Induced cAMP/PKA Signaling Pathway
Arbutamine binds to β-adrenergic receptors on the cell surface. This binding activates the associated stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP concentration leads to the activation of PKA, which then phosphorylates various downstream substrate proteins, modulating numerous cellular functions.[7][9]
Data Presentation: this compound Activity
The following table summarizes representative quantitative data for this compound in stimulating cAMP production. Note that these values are illustrative; researchers should determine precise values based on their specific cell line and experimental conditions.
| Parameter | This compound | Isoproterenol (Control) |
| Assay Type | cAMP Competitive ELISA | cAMP Competitive ELISA |
| Cell Line | HEK293 (expressing β2-AR) | HEK293 (expressing β2-AR) |
| EC₅₀ (nM) | 50 - 150 | 5 - 15 |
| Max Fold Induction | 15 - 25 fold over baseline | 20 - 30 fold over baseline |
| Incubation Time | 30 minutes | 30 minutes |
Experimental Protocols
Protocol 1: Quantification of Intracellular cAMP using Competitive ELISA
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to measure changes in intracellular cAMP levels in response to this compound treatment. The principle relies on the competition between cAMP from the sample and a fixed amount of labeled cAMP (e.g., HRP-conjugated) for a limited number of anti-cAMP antibody binding sites.[10] The resulting signal is inversely proportional to the amount of cAMP in the sample.[10]
Methodology:
-
Cell Culture and Plating:
-
Culture cells (e.g., HEK293, CHO, or cardiac myocytes) in appropriate media.
-
Seed cells into a 96-well clear-bottom plate at a density that ensures they reach 80-90% confluency on the day of the assay. Incubate overnight.[11]
-
-
Cell Treatment:
-
Gently aspirate the culture medium.
-
Wash cells once with 100 µL of serum-free medium or a suitable assay buffer.
-
Add 90 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well to prevent cAMP degradation. Incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound. Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (buffer only) and a positive control (e.g., Isoproterenol).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Cell Lysis:
-
cAMP ELISA Protocol:
-
Standard Preparation: Prepare a standard curve by serially diluting the provided cAMP standard in Lysis Buffer according to the kit manufacturer's instructions.[13]
-
Assay Plate: Add 50 µL of each standard, control, and sample lysate to the appropriate wells of the anti-cAMP antibody-coated plate.[12]
-
Competitive Binding: Add 25 µL of HRP-conjugated cAMP and 50 µL of anti-cAMP antibody solution to each well (volumes and reagents may vary by kit).[12][14]
-
Incubation: Cover the plate and incubate for 2 hours at room temperature on a shaker.[12]
-
Washing: Aspirate the contents of the wells and wash 4-5 times with 250 µL of 1X Wash Buffer per well.[12]
-
-
Detection and Data Analysis:
-
Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature, protected from light.[15]
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.[12]
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Calculate the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Measurement of PKA Kinase Activity
This protocol describes a method to measure the enzymatic activity of PKA from cell lysates after stimulation with this compound. The assay quantifies the phosphorylation of a specific PKA substrate. A common format is a colorimetric or luminescence-based assay that detects the phosphorylated product or the consumption of ATP (e.g., ADP-Glo™ assay).[16][17]
Methodology:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound in 6-well or 12-well plates as described in Protocol 1, Step 1 & 2.
-
-
Sample Preparation (Cell Lysate):
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer containing protease and phosphatase inhibitors.[18]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.[18]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (containing the active PKA) to a new, pre-chilled tube. Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
PKA Kinase Activity Assay (Colorimetric Example):
-
Assay Plate Setup: Use a microplate pre-coated with a specific PKA substrate.[8]
-
Standards: Prepare a standard curve using the provided recombinant active PKA standard.
-
Kinase Reaction: Add 40 µL of cell lysate (normalized for protein concentration) or PKA standard to the appropriate wells.[18]
-
Initiate the phosphorylation reaction by adding 10 µL of a solution containing ATP to each well.[8][18]
-
Seal the plate and incubate at 30°C for 90 minutes with shaking.[8]
-
-
Detection:
-
Antibody Binding: Wash the plate 4 times with 1X Wash Buffer. Add a rabbit antibody specific for the phosphorylated PKA substrate to each well. Incubate for 60 minutes at room temperature.[8]
-
Secondary Antibody: Wash the plate again. Add an HRP-conjugated anti-rabbit secondary antibody. Incubate for another 60 minutes.[8]
-
Signal Development: Wash the plate to remove unbound secondary antibody. Add 100 µL of TMB Substrate and incubate until sufficient color develops.
-
Add 100 µL of Stop Solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Calculate PKA activity in the samples by comparing their absorbance to the standard curve generated with the recombinant PKA. Express results as Units/mL or relative to the vehicle control.
-
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [glowm.com]
- 5. Arbutamine | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C18H24ClNO4 | CID 166551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]
- 8. arborassays.com [arborassays.com]
- 9. Frontiers | Cardiac cAMP: production, hydrolysis, modulation and detection [frontiersin.org]
- 10. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Live-cell Measurement of Odorant Receptor Activation Using a Real-time cAMP Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. abcam.cn [abcam.cn]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. arborassays.com [arborassays.com]
Application Notes and Protocols for Myocardial Perfusion Imaging using Arbutamine in Research Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbutamine (B144426) is a synthetic catecholamine designed for pharmacological stress testing in myocardial perfusion imaging (MPI). It functions as a potent non-selective beta-adrenoceptor agonist with mild alpha-1 sympathomimetic activity, effectively mimicking the physiological effects of exercise on the heart.[1][2][3] By increasing heart rate, myocardial contractility, and systolic blood pressure, Arbutamine induces a state of cardiac stress that can unmask perfusion defects in the presence of coronary artery disease.[1][2] These application notes provide detailed protocols for the use of Arbutamine in preclinical and clinical research settings for MPI studies.
Mechanism of Action
Arbutamine primarily exerts its effects through the stimulation of beta-adrenergic receptors in the myocardium.[4] This activation initiates a signaling cascade that leads to increased cardiac work. Its balanced inotropic and chronotropic effects are considered to be more physiological than some other pharmacological stress agents.[2]
Signaling Pathway
The binding of Arbutamine to beta-adrenergic receptors (primarily β1 and β2) on cardiomyocytes activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to an increase in heart rate (chronotropy) and contractility (inotropy).
Quantitative Data Summary
The following tables summarize quantitative data from comparative studies involving Arbutamine and other pharmacological stress agents.
Table 1: Hemodynamic Responses to Pharmacological Stress Agents in Humans
| Parameter | Arbutamine | Dobutamine (B195870) | Adenosine |
| Peak Heart Rate (bpm) | 124 ± 15[5] | Similar to Arbutamine[2] | Lower than Arbutamine[6] |
| Peak Systolic BP (mmHg) | 174 ± 25[5] | Similar to Arbutamine[2] | Lower than Arbutamine[6] |
| **Rate-Pressure Product (x10³) ** | 19.6 ± 3.9[5] | Similar to Arbutamine[2] | Lower than Arbutamine[6] |
Table 2: Comparative Efficacy in Detecting Coronary Artery Disease (Human Studies)
| Parameter | Arbutamine | Dobutamine | Adenosine |
| Sensitivity | 71%[5] | 88% (DSMPI)[7] | High comparability with Arbutamine[6] |
| Specificity | 67%[5] | 74% (DSMPI)[7] | High comparability with Arbutamine[6] |
| Diagnostic Accuracy | 82% (echocardiography)[3] | 84% (DSMPI)[7] | High comparability with Arbutamine[6] |
DSMPI: Dobutamine Stress Myocardial Perfusion Imaging
Table 3: Hemodynamic Responses in a Canine Model of Critical Coronary Artery Stenosis with Arbutamine Infusion
| Parameter | Baseline | Peak Arbutamine Effect |
| Heart Rate (bpm) | Increased | Data not specified[8] |
| Peak Positive LV Pressure | Increased | Data not specified[8] |
| LV dP/dt | Increased | Data not specified[8] |
LV dP/dt: First derivative of left ventricular pressure, an index of contractility.
Experimental Protocols
Preclinical Research Protocol: Myocardial Perfusion Imaging in a Canine Model
This protocol is based on methodologies used in studies investigating Arbutamine-induced stress in canine models with coronary artery stenosis.[8]
1. Animal Preparation:
-
Anesthetize mongrel dogs of either sex.
-
Ventilate the animals mechanically.
-
Perform a left thoracotomy to expose the heart.
-
Instrument the animal for continuous monitoring of electrocardiogram (ECG), arterial blood pressure, and left ventricular pressure.
-
Place a hydraulic occluder around the left anterior descending (LAD) or other coronary artery to create a critical stenosis that abolishes flow reserve.
2. Arbutamine Infusion Protocol:
-
Administer a stepwise intravenous infusion of Arbutamine. A typical dosing regimen involves incremental doses ranging from 0.5 to 250 ng/kg/min.[8]
-
Continuously monitor hemodynamic parameters throughout the infusion.
3. Radiotracer Injection:
-
At peak Arbutamine effect (highest tolerated dose or achievement of target heart rate), co-inject the myocardial perfusion imaging agent (e.g., 296 MBq of 99mTc-sestamibi) and colored microspheres for blood flow measurement.[8]
4. Image Acquisition:
-
Euthanize the animal 5 minutes post-injection.[8]
-
Excise the heart and slice it for ex vivo imaging and well counting to quantify tracer uptake and regional myocardial blood flow.[8]
Clinical Research Protocol: Arbutamine Stress Myocardial Perfusion Imaging
This protocol outlines a general procedure for human research studies, often employing a computer-controlled infusion system.[2]
1. Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the study.
-
Obtain informed consent.
-
Discontinue beta-blockers and other medications that may interfere with the test, as per study-specific guidelines.
-
Establish intravenous access.
2. Rest Imaging (if applicable):
-
Inject the radiotracer (e.g., 99mTc-sestamibi or 201Tl) at rest.
-
Acquire resting myocardial perfusion images using single-photon emission computed tomography (SPECT).
3. Arbutamine Stress Protocol:
-
On a separate day, or after a sufficient washout period, prepare the subject for the stress study.
-
Administer Arbutamine via an automated, computer-controlled, closed-loop infusion system (e.g., GenESA System). This system titrates the infusion rate based on real-time monitoring of heart rate and blood pressure to achieve a target heart rate.[2][3]
-
Continuously monitor 12-lead ECG, blood pressure, and clinical symptoms throughout the infusion.
-
The infusion is terminated upon reaching the target heart rate, completion of the maximal infusion dose, or the development of standard clinical endpoints (e.g., significant ST-segment depression, angina, hypotension).[2]
4. Radiotracer Injection and Stress Imaging:
-
Inject the radiotracer just before the termination of the Arbutamine infusion.[2]
-
Acquire stress myocardial perfusion images using SPECT.
5. Image Analysis:
-
Process and reconstruct the rest and stress images.
-
Compare the images to identify and quantify the extent and severity of perfusion defects.
Safety Considerations
Arbutamine is generally well-tolerated.[3] However, as with any pharmacological stress agent, there are potential side effects. In clinical trials, Arbutamine has been associated with a higher incidence of chest pain compared to adenosine, but less flushing.[6] Palpitations have also been reported.[6] Serious adverse events are rare.[5] Continuous monitoring of the subject's vital signs and ECG is mandatory during the infusion.
Conclusion
Arbutamine is a valuable pharmacological stress agent for myocardial perfusion imaging in research settings. Its ability to mimic exercise-induced cardiac stress provides a reliable method for detecting myocardial ischemia. The use of a computer-controlled infusion system allows for precise titration of the dose to achieve the desired hemodynamic response. The protocols outlined in these application notes provide a framework for conducting both preclinical and clinical research studies using Arbutamine for MPI. Researchers should adapt these protocols to their specific study objectives and institutional guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct comparison of arbutamine and dobutamine stress testing with myocardial perfusion imaging and echocardiography in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arbutamine stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Safety and efficacy of closed-loop arbutamine stress echocardiography for detection of coronary artery disease. International Arbutamine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of adenosine, arbutamine and dobutamine as pharmacological stress agents during (99m)Tc-tetrofosmin SPECT imaging: a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dobutamine stress myocardial perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arbutamine stress perfusion imaging in dogs with critical coronary artery stenoses: (99m)Tc-sestamibi versus (201)Tl - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Synthesizing Arbutamine Analogs for Structure-Activity Relationship Studies
Application Notes and Protocols for Researchers in Drug Development
Abstract
These application notes provide detailed protocols and techniques for the synthesis of Arbutamine (B144426) analogs, designed for researchers and scientists engaged in structure-activity relationship (SAR) studies. Arbutamine, a synthetic catecholamine, is a potent β-adrenergic agonist. The synthesis of a focused library of its analogs allows for the systematic exploration of the chemical space around the core pharmacophore, enabling the elucidation of key structural features that govern receptor affinity, selectivity, and functional activity. This document outlines a primary synthetic route via reductive amination, including protocols for the preparation of key precursors, the coupling reaction, and final deprotection steps. Furthermore, it details methodologies for the biological evaluation of these analogs and presents a framework for organizing the resultant data to facilitate SAR analysis.
Introduction to Arbutamine and SAR Studies
Arbutamine is a synthetic catecholamine that acts as a potent agonist at β-adrenergic receptors, with a notable selectivity profile.[1][2] It is structurally related to the endogenous catecholamine norepinephrine (B1679862). The primary structural components of Arbutamine are a catechol ring, a β-ethanolamine side chain, and a relatively large N-alkyl substituent, specifically a 4-(4-hydroxyphenyl)butyl group.[2]
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. By synthesizing and testing a series of structurally related compounds, researchers can identify the key molecular features responsible for a drug's biological activity.[3] For Arbutamine analogs, SAR studies aim to understand how modifications to the N-alkyl substituent and the catecholamine core influence binding affinity and functional activity at different adrenergic receptor subtypes (e.g., β1, β2, β3). This knowledge can guide the design of new analogs with improved potency, selectivity, or pharmacokinetic properties.
The core hypothesis for SAR studies of Arbutamine analogs is that variations in the length, flexibility, and electronic properties of the N-substituent will significantly impact receptor interaction. The general structure for the Arbutamine analogs described herein is shown in Figure 1.
Synthetic Strategies for Arbutamine Analogs
The principal and most versatile method for the synthesis of Arbutamine and its analogs is the reductive amination of norepinephrine with a suitable aldehyde or ketone. This approach allows for the direct installation of various N-substituents, making it ideal for creating a library of analogs for SAR studies.
A general synthetic scheme is presented below:
Scheme 1: General Synthesis of Arbutamine Analogs via Reductive Amination
Caption: Workflow for the synthesis of Arbutamine analogs.
Key Considerations for Synthesis
-
Protecting Groups: The catechol hydroxyl groups of norepinephrine are sensitive to oxidation and can interfere with the reductive amination reaction. Therefore, protection of these groups is often necessary. Silyl ethers, such as trimethylsilyl (B98337) (TMS) ethers, are commonly employed due to their ease of formation and removal under mild conditions.
-
Choice of Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation. It is mild enough to selectively reduce the intermediate imine without affecting the aldehyde or ketone starting material. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can also be used.
-
Purification: Purification of the final products is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the specific analog.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Hydroxyphenyl)butanol (Precursor for Arbutamine)
This protocol describes the synthesis of the aldehyde precursor required for the synthesis of Arbutamine itself. The final step would be the oxidation of the alcohol to the corresponding aldehyde.
Materials:
-
4-(4-methoxyphenyl)butanol
-
Boron tribromide (BBr₃)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-(4-methoxyphenyl)butanol in dichloromethane and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of boron tribromide in dichloromethane to the cooled solution over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction mixture in an ice bath and carefully quench with 10% NaOH solution until the pH is basic.
-
Acidify the mixture with concentrated HCl to a pH of ~2.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield 4-(4-hydroxyphenyl)butanol.
Protocol 2: General Procedure for the Synthesis of N-Substituted Arbutamine Analogs via Reductive Amination
This protocol provides a general method for the reductive amination of L-norepinephrine with various aldehydes.
Materials:
-
L-Norepinephrine
-
Substituted aldehyde (e.g., benzaldehyde (B42025) for N-benzyl analog)
-
4Å Molecular sieves
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate
-
Saturated potassium carbonate solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add L-norepinephrine, the desired aldehyde (1.2 equivalents), and 4Å molecular sieves in methanol.
-
Stir the suspension at room temperature overnight to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir for 8 hours.[4]
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and saturated potassium carbonate solution.
-
Separate the organic layer, wash with brine, dry over magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted arbutamine analog.[4]
Note: For aliphatic aldehydes, yields may be lower, and reaction optimization may be required.[4]
Characterization of Analogs
The synthesized analogs should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final products.
Structure-Activity Relationship (SAR) Data Presentation
To facilitate the analysis of SAR, the biological data for the synthesized Arbutamine analogs should be organized in a clear and concise tabular format. The following tables provide a template for presenting key data.
Table 1: Synthesized Arbutamine Analogs and their Modifications
| Compound ID | R Group (N-Substituent) | Yield (%) | Purity (%) |
| Arbutamine | 4-(4-hydroxyphenyl)butyl | e.g., 55 | e.g., >98 |
| Analog 1 | Benzyl | Data | Data |
| Analog 2 | 4-Methoxybenzyl | Data | Data |
| Analog 3 | 4-Chlorobenzyl | Data | Data |
| Analog 4 | Propyl | Data | Data |
| Analog 5 | Isopropyl | Data | Data |
Table 2: In Vitro Biological Activity of Arbutamine Analogs at β-Adrenergic Receptors
| Compound ID | β1 Receptor Affinity (Ki, nM) | β1 Functional Activity (EC₅₀, nM) | β2 Receptor Affinity (Ki, nM) | β2 Functional Activity (EC₅₀, nM) | β1/β2 Selectivity (Ki ratio) |
| Arbutamine | e.g., 47.9[5] | e.g., 1.0[5] | e.g., 126[5] | e.g., 12.6[5] | e.g., 2.6 |
| Analog 1 | Data | Data | Data | Data | Data |
| Analog 2 | Data | Data | Data | Data | Data |
| Analog 3 | Data | Data | Data | Data | Data |
| Analog 4 | Data | Data | Data | Data | Data |
| Analog 5 | Data | Data | Data | Data | Data |
Note: The data for Arbutamine is derived from literature values and is presented here for illustrative purposes.
Signaling Pathway of Arbutamine
Arbutamine, as a β-adrenergic agonist, exerts its effects by activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of Arbutamine to these receptors initiates a downstream signaling cascade.
Caption: Arbutamine Signaling Pathway
Conclusion
The synthetic and analytical protocols outlined in these application notes provide a robust framework for the generation and evaluation of Arbutamine analogs for SAR studies. The use of reductive amination as the key synthetic strategy offers a high degree of flexibility for the introduction of diverse N-substituents. Systematic collection and tabulation of biological data will enable the elucidation of key structural determinants for β-adrenergic receptor activity, thereby guiding future drug design efforts.
References
- 1. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 2. Arbutamine | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. Characterization of the adrenergic activity of arbutamine, a novel agent for pharmacological stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlled Arbutamine Delivery Using the GenESA™ System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the GenESA™ (arbutamine hydrochloride) System for controlled drug delivery in experimental settings. The GenESA™ System, comprising the GenESA cardiac stress agent and the GenESA Device, a closed-loop, computer-controlled intravenous infusion system, offers precise administration of arbutamine (B144426) to elicit acute cardiovascular responses.[1][2]
Introduction to the GenESA™ System and Arbutamine
The GenESA™ System is a sophisticated drug delivery platform designed for the controlled intravenous infusion of arbutamine.[1] Arbutamine is a synthetic catecholamine with a potent effect on the cardiovascular system.[3] It functions as a cardiac stress agent by mimicking the physiological effects of exercise, primarily through its action as a non-selective beta-adrenoceptor agonist with some mild alpha-1 sympathomimetic activity.[4] This dual action leads to an increase in both heart rate (chronotropic effect) and myocardial contractility (inotropic effect), thereby increasing cardiac workload.[3][4]
The computer-controlled, closed-loop nature of the GenESA™ Device allows for the precise titration of the arbutamine infusion rate based on real-time feedback of the patient's or experimental subject's heart rate. This enables researchers to achieve and maintain a target heart rate, ensuring a consistent and reproducible level of cardiac stress.[4]
Mechanism of Action: Arbutamine Signaling Pathway
Arbutamine exerts its effects by binding to and activating beta-adrenergic receptors on the surface of cardiac myocytes.[5] While it is a non-selective beta-agonist, its primary cardiac effects are mediated through the β1 and β2 adrenergic receptors.[5] Activation of these G-protein coupled receptors initiates a downstream signaling cascade that ultimately leads to increased cardiac function.
Signaling Pathway Diagram
Caption: Arbutamine signaling in cardiomyocytes.
Data Presentation: Comparative Hemodynamic and Diagnostic Performance
The following tables summarize quantitative data from clinical studies comparing the GenESA™ System with arbutamine to standard exercise stress testing and dobutamine (B195870) infusion.
Table 1: Hemodynamic Responses to Arbutamine vs. Exercise Stress Testing
| Parameter | Arbutamine | Exercise | p-value | Reference |
| Sensitivity (Angina/ECG) | 77% | 58% | 0.021 | [6] |
| Sensitivity (Echocardiography) | 88% | 79% | Not Significant | [6] |
| Combined Sensitivity | 94% | 88% | - | [6] |
| Systolic Blood Pressure Increase (mmHg) | 36 (mean max) | Similar to Arbutamine | - | [1] |
| Heart Rate Increase (bpm) | 52 (mean max) | Similar to Arbutamine | - | [1] |
| Oxygen Pulse (mL/beat) | 3.9 to 3.37 | 4.7 to 16.1 | <0.0001 | [7] |
Table 2: Diagnostic Performance of Arbutamine Stress Echocardiography
| Parameter | Value | 95% Confidence Interval | Reference |
| Sensitivity for Myocardial Ischemia | 76% | - | [4] |
| Specificity | 96% | - | [4] |
| Diagnostic Accuracy | 82% | - | [4] |
| Sensitivity (Low HR Slope) | 83% | - | |
| Sensitivity (High HR Slope) | 79% | - |
Experimental Protocols
While the GenESA™ System is primarily designed for clinical use, the following protocols are adapted for researchers in drug development and preclinical studies. Note: The official "GenESA™ System Directions for Use" manual should be consulted for detailed operational procedures; the following is a generalized workflow based on available literature.
General Workflow for GenESA™ System Operation
Caption: Generalized GenESA™ System workflow.
Protocol for In Vivo Cardiovascular Function Assessment in a Large Animal Model (e.g., Swine)
Objective: To assess the dose-dependent effects of arbutamine on cardiac function and hemodynamics in a controlled in vivo setting.
Materials:
-
GenESA™ System (Device and pre-filled arbutamine syringes)
-
Anesthetized, ventilated large animal model (e.g., swine)
-
Intravenous access
-
Multi-parameter physiological monitoring system (ECG, invasive blood pressure, etc.)
-
Echocardiography system with appropriate probes
-
Emergency cardiac medications (e.g., beta-blockers)
Procedure:
-
Animal Preparation: Anesthetize and instrument the animal for continuous monitoring of ECG, heart rate, and invasive arterial blood pressure.
-
Baseline Measurements: Record stable baseline hemodynamic and echocardiographic data for at least 15 minutes.
-
GenESA™ System Setup: Prepare and program the GenESA™ device according to the generalized workflow. Set a series of increasing target heart rates (e.g., 20, 40, and 60 bpm above baseline).
-
Stepwise Infusion:
-
Initiate the arbutamine infusion to achieve the first target heart rate.
-
Once stable at the target heart rate for 5-10 minutes, record a full set of hemodynamic and echocardiographic data.
-
Increase the target heart rate on the GenESA™ device to the next level and repeat the data acquisition once stable.
-
Continue this stepwise increase until the final target heart rate is achieved or a pre-defined safety endpoint is reached.
-
-
Termination and Recovery: Terminate the arbutamine infusion. Monitor the animal until all cardiovascular parameters return to baseline.
Protocol for Ex Vivo Isolated Heart Perfusion (Langendorff) with Controlled Arbutamine Delivery
Objective: To investigate the direct effects of controlled arbutamine administration on myocardial contractility and electrophysiology in an isolated heart preparation, independent of systemic neural and hormonal influences.
Materials:
-
Isolated heart perfusion system (Langendorff apparatus)
-
Heart from a suitable animal model (e.g., rabbit, guinea pig)
-
Physiological buffer (e.g., Krebs-Henseleit solution)
-
GenESA™ Device (Note: This is an adaptation and may require modification of the device's fluid path for compatibility with the perfusate)
-
Arbutamine solution of a known concentration compatible with the perfusion buffer
-
Data acquisition system for measuring left ventricular developed pressure (LVDP), heart rate, and electrocardiogram.
Procedure:
-
Heart Isolation and Perfusion: Isolate the heart and mount it on the Langendorff apparatus, initiating retrograde perfusion with oxygenated buffer.
-
Stabilization: Allow the heart to stabilize for 20-30 minutes, recording baseline functional parameters.
-
Arbutamine Preparation: Prepare a diluted solution of arbutamine in the perfusion buffer. Load this into a syringe compatible with the GenESA™ device (custom adaptation may be necessary).
-
Controlled Infusion:
-
Program the GenESA™ device to deliver a specific infusion rate (note: the closed-loop heart rate control may not be directly applicable; manual rate control or a custom feedback loop may be required).
-
Introduce the arbutamine into the perfusion line just proximal to the aortic cannula.
-
Administer arbutamine at increasing, stepwise concentrations.
-
Allow the heart to reach a steady state at each concentration before recording data.
-
-
Washout: After the final concentration, switch back to the arbutamine-free buffer and monitor the return of cardiac function to baseline.
Safety and Troubleshooting
-
Continuous Monitoring: Continuous monitoring of ECG, heart rate, and blood pressure is mandatory during arbutamine infusion.
-
Emergency Preparedness: Have emergency cardiac medications, such as intravenous beta-blockers (e.g., esmolol, metoprolol), readily available to reverse the effects of arbutamine if necessary.
-
Adverse Events: Be vigilant for potential adverse events, including arrhythmias, significant hypotension or hypertension, and signs of myocardial ischemia. The most common side effects are related to catecholamine excess, such as tremor, palpitations, and headache.
-
System Alarms: Familiarize yourself with all alarms and alerts of the GenESA™ Device. Do not override or ignore system warnings.
These application notes and protocols provide a framework for incorporating the GenESA™ System into cardiovascular research. The precise control over arbutamine delivery offered by this system can enhance the reproducibility and accuracy of experiments investigating cardiac function and pharmacology.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Premarket Approval (PMA) [accessdata.fda.gov]
- 3. Clinical and diagnostic utility of arbutamine for cardiovascular stress testing during echocardiographic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arbutamine stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the adrenergic activity of arbutamine, a novel agent for pharmacological stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arbutamine vs. exercise stress testing in patients with coronary artery disease: evaluation by echocardiography and electrocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative physiological study of arbutamine with exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Studying the Cardiac Electrophysiological Effects of Arbutamine
References
- 1. Clinical and diagnostic utility of arbutamine for cardiovascular stress testing during echocardiographic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the adrenergic activity of arbutamine, a novel agent for pharmacological stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct effect of dobutamine on action potential duration in ischemic compared with normal areas in the human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolongation of the QT-corrected interval during dobutamine stress echocardiography: a marker for ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Hemodynamic Responses to Arbutamine in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected hemodynamic responses observed during the use of Arbutamine in animal studies. Arbutamine, a synthetic catecholamine, is a potent inotropic and chronotropic agent designed to mimic the cardiovascular effects of exercise. While its primary effects are well-documented, researchers may occasionally encounter unexpected hemodynamic changes. This guide offers potential explanations and corrective actions for such events.
Frequently Asked Questions (FAQs)
Q1: What are the expected hemodynamic effects of Arbutamine?
Arbutamine is a synthetic catecholamine that primarily stimulates beta-1 and beta-2 adrenergic receptors, with some mild alpha-1 adrenergic activity.[1] Its expected hemodynamic response is a dose-dependent increase in heart rate (positive chronotropy) and myocardial contractility (positive inotropy), leading to an overall increase in cardiac output.[2][3] Systolic blood pressure is also expected to rise.[3]
Q2: We are observing hypotension following Arbutamine administration. Isn't it supposed to increase blood pressure?
While seemingly counterintuitive for a sympathomimetic agent, hypotension can occur under certain circumstances. This may be attributed to:
-
Peripheral Vasodilation: Arbutamine's stimulation of beta-2 adrenergic receptors can lead to vasodilation in certain vascular beds, which, if not adequately compensated for by the increased cardiac output, can result in a drop in mean arterial pressure.[3][4]
-
Anesthesia Interaction: Many anesthetic agents, such as isoflurane, are known to cause vasodilation and can potentiate the hypotensive effects of other drugs.[5]
-
Volume Status: In animals that are hypovolemic, the vasodilatory effects of Arbutamine may be more pronounced, leading to a significant decrease in blood pressure.
Q3: Our animal model is exhibiting bradycardia instead of the expected tachycardia. What could be the cause?
A paradoxical bradycardic response to a beta-agonist like Arbutamine is highly unusual but could be explained by:
-
Reflex Bradycardia: A rapid and pronounced increase in blood pressure (though less common with Arbutamine compared to pure alpha-agonists) could trigger a baroreceptor-mediated reflex bradycardia.
-
Severe Myocardial Ischemia: In an animal model with underlying cardiac pathology, Arbutamine-induced stress could lead to severe myocardial ischemia, which in turn can depress sinoatrial node function and lead to bradycardia.
-
Anesthetic Effects: Certain anesthetics can have complex interactions with the autonomic nervous system and may predispose an animal to bradycardia.
Q4: We are observing significant cardiac arrhythmias. What is the likely cause and what should we do?
The development of arrhythmias is a known potential side effect of catecholamine administration, including Arbutamine. This is due to increased myocardial excitability.
-
Immediate Action: If life-threatening arrhythmias occur, the Arbutamine infusion should be stopped immediately. The short half-life of Arbutamine (approximately 8 minutes) means that its effects should dissipate relatively quickly.
-
Potential Causes: The risk of arrhythmias is dose-dependent and can be exacerbated by factors such as electrolyte imbalances (e.g., hypokalemia), underlying myocardial disease, and interactions with anesthetic agents.
Troubleshooting Guides
Issue 1: Unexpected Hypotension
| Potential Cause | Diagnostic Check | Corrective Action |
| Peripheral Vasodilation | Review dose-response. Is hypotension more pronounced at higher doses? | Reduce the infusion rate of Arbutamine. Consider co-administration of a vasoconstrictor with primary alpha-adrenergic effects if necessary for the experimental goals. |
| Interaction with Anesthesia | What anesthetic agent is being used? Are there known vasodilatory effects? | Reduce the concentration of the inhalant anesthetic if possible. Choose an anesthetic with a more favorable cardiovascular profile for future studies. |
| Hypovolemia | Check central venous pressure (CVP) if available. Assess hydration status. | Administer an intravenous fluid bolus. Ensure the animal is euvolemic before starting the Arbutamine infusion. |
Issue 2: Paradoxical Bradycardia
| Potential Cause | Diagnostic Check | Corrective Action |
| Reflex Bradycardia | Is the bradycardia preceded by a sharp increase in blood pressure? | Reduce the Arbutamine infusion rate to achieve a more gradual increase in cardiac stimulation. |
| Severe Myocardial Ischemia | Monitor ECG for signs of ischemia (e.g., ST-segment depression). | Stop the Arbutamine infusion immediately. If the experimental model is not intended to induce ischemia, re-evaluate the animal's cardiac health. |
| Anesthetic-Related | Review the anesthetic protocol. | Consider alternative anesthetic agents with less impact on heart rate. Ensure adequate analgesia, as pain can alter autonomic tone. |
Data Presentation: Hemodynamic Effects of Arbutamine and Dobutamine (B195870) in Dogs
The following table summarizes typical hemodynamic responses to Arbutamine and a similar catecholamine, Dobutamine, in canine models.
| Parameter | Arbutamine Response | Dobutamine Response | Reference |
| Heart Rate | Increased | Increased | [3][6] |
| Cardiac Contractility (dP/dt) | Increased | Increased | [3][6] |
| Mean Arterial Pressure | Decreased or No Change | Unaffected or Increased | [3][4] |
| Total Peripheral Resistance | Decreased | Decreased | [3][4] |
Experimental Protocols
Key Experiment: Continuous Arbutamine Infusion in a Canine Model
This protocol is a generalized example based on methodologies cited in the literature.[3][7]
-
Animal Preparation:
-
Anesthetize the dog (e.g., with pentobarbital) and ensure adequate ventilation.
-
Surgically expose and catheterize the femoral artery for blood pressure monitoring and the femoral vein for drug infusion.
-
Place ECG leads for continuous monitoring of heart rate and rhythm.
-
Insert a left ventricular catheter to measure left ventricular pressure and dP/dt.
-
-
Hemodynamic Monitoring:
-
Continuously record heart rate, arterial blood pressure (systolic, diastolic, and mean), and left ventricular pressure.
-
Derive dP/dt from the left ventricular pressure signal.
-
-
Arbutamine Infusion:
-
Prepare a stock solution of Arbutamine hydrochloride in sterile saline.
-
Begin a continuous intravenous infusion of Arbutamine at a low dose (e.g., 0.1 nmol/kg/min).
-
Increase the infusion rate in a stepwise manner, allowing for a steady state to be reached at each dose level before recording hemodynamic parameters.
-
Visualization of Signaling Pathways and Workflows
Caption: Arbutamine's signaling pathway leading to its primary hemodynamic effects.
Caption: A logical workflow for troubleshooting unexpected hemodynamic responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term hypotensive effect of beta-agonist in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel catecholamine, arbutamine, for a pharmacological cardiac stress agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic effects of dobutamine in an intact animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative cardiac dynamic effects of dobutamine and isoproterenol in conscious instrumented dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arbutamine stress perfusion imaging in dogs with critical coronary artery stenoses: (99m)Tc-sestamibi versus (201)Tl [pubmed.ncbi.nlm.nih.gov]
Optimizing Arbutamine Hydrochloride dosage to minimize arrhythmogenic side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arbutamine (B144426) Hydrochloride. The focus is on optimizing dosage to minimize arrhythmogenic side effects during pre-clinical and clinical research.
Troubleshooting Guides
Issue: Unexpectedly high incidence of ventricular arrhythmias in an in vivo animal model.
Possible Causes and Solutions:
-
Dosage and Infusion Rate: The arrhythmogenic effects of Arbutamine are dose-dependent. A high infusion rate can lead to a rapid increase in catecholamine levels, potentially triggering ventricular ectopy.
-
Animal Model Susceptibility: Certain animal models may have a higher intrinsic susceptibility to catecholamine-induced arrhythmias.
-
Recommendation: Review the literature for the most appropriate animal model for studying sympathomimetic-induced arrhythmias. If possible, use a model with a cardiac electrophysiological profile that closely resembles humans.
-
-
Anesthesia: Some anesthetic agents can sensitize the myocardium to the arrhythmogenic effects of catecholamines.
-
Recommendation: Use an anesthetic regimen with minimal impact on cardiac electrophysiology. Document the anesthetic protocol thoroughly in all experimental records.
-
-
Electrolyte Imbalance: Transient reductions in serum potassium levels can occur with Arbutamine administration, which can exacerbate the risk of arrhythmias.[3]
-
Recommendation: Monitor serum electrolytes, particularly potassium, before and during Arbutamine infusion. Correct any baseline electrolyte abnormalities.
-
Issue: Difficulty in achieving target heart rate without inducing significant arrhythmias.
Possible Causes and Solutions:
-
Beta-Blocker Washout Period: Residual effects of beta-blockers can interfere with Arbutamine's chronotropic effects, necessitating higher doses that may increase the risk of side effects.[1][3]
-
Individual Variability: There can be significant inter-individual variability in the response to Arbutamine.
-
Recommendation: Implement a dose-response study in a small cohort to determine the optimal dosing range for your specific animal model and experimental conditions before proceeding with larger-scale experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Arbutamine Hydrochloride and how does it lead to arrhythmogenic side effects?
This compound is a synthetic catecholamine that acts as a sympathomimetic diagnostic agent.[3] It stimulates both beta- and alpha-adrenergic receptors.[3][4] Its primary cardiac effects are mediated through the activation of beta-1 adrenergic receptors in the myocardium, leading to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[3][4][5][6] This increase in cardiac work mimics the effects of exercise and is the basis for its use in cardiac stress testing.[3][4][6]
The arrhythmogenic side effects stem from this same mechanism. Excessive beta-adrenergic stimulation can lead to increased intracellular cyclic AMP (cAMP) and calcium levels, which can trigger early and delayed afterdepolarizations, creating the substrate for arrhythmias such as premature atrial and ventricular beats, and atrial fibrillation.[1]
Q2: What are the reported incidences of arrhythmias with Arbutamine in clinical studies?
Clinical studies have reported various types of arrhythmias with Arbutamine administration. The table below summarizes findings from a comparative study.
| Arrhythmia Type | Incidence with Arbutamine | Notes |
| Premature atrial and ventricular beats | Discontinuation in 1 of 36 patients | Well-tolerated and resolved without sequelae.[1] |
| Premature atrial contractions and atrial fibrillation | Discontinuation in 1 of 36 patients | Well-tolerated and resolved without sequelae.[1] |
It is important to note that in these studies, the arrhythmias were generally well-tolerated and resolved without lasting consequences.[1]
Q3: How does the arrhythmogenic profile of Arbutamine compare to other pharmacological stress agents like Dobutamine?
Both Arbutamine and Dobutamine are beta-adrenergic agonists used for pharmacological stress testing. Dobutamine primarily acts on beta-1 receptors with milder effects on other receptors.[7] Arbutamine, in addition to its potent non-selective beta-agonist activity, also has mild alpha-1 sympathomimetic activity.[2] This alpha-agonist activity helps to maintain systolic blood pressure and may reduce the potential for hypotension that can be seen with other beta-agonists.[3][6] While both can induce arrhythmias, the specific profiles and incidences can vary depending on the patient population and study design.
Experimental Protocols
Protocol: In Vivo Assessment of Arbutamine-Induced Arrhythmias in a Rodent Model
1. Animal Preparation: a. Anesthetize the animal using an appropriate anesthetic with minimal cardiac effects (e.g., isoflurane). b. Surgically implant ECG leads for continuous monitoring of cardiac rhythm. c. Cannulate a femoral vein for intravenous drug administration and a femoral artery for blood pressure monitoring. d. Allow the animal to stabilize for a period of 30 minutes post-surgery.
2. Baseline Data Collection: a. Record a stable 15-minute baseline ECG and blood pressure reading. b. Collect a baseline blood sample to analyze serum electrolytes, particularly potassium.
3. Arbutamine Infusion: a. Prepare a stock solution of this compound in sterile saline. b. Begin a continuous intravenous infusion of Arbutamine at a low dose (e.g., 0.1 µg/kg/min). c. Increase the infusion rate in a stepwise manner (e.g., every 5-10 minutes) to achieve the target heart rate or until arrhythmias are observed. d. Continuously monitor and record the ECG and blood pressure throughout the infusion.
4. Data Analysis: a. Analyze the ECG recordings for the incidence, type, and duration of any arrhythmias (e.g., premature ventricular contractions, tachycardia, fibrillation). b. Correlate the onset of arrhythmias with the administered dose of Arbutamine and the corresponding heart rate and blood pressure changes. c. Compare the arrhythmia data between different experimental groups (e.g., different pre-treatments or animal strains).
5. Post-Infusion Monitoring: a. After stopping the Arbutamine infusion, continue to monitor the animal until the heart rate and blood pressure return to baseline levels. b. Record the time to resolution of any drug-induced arrhythmias.
Visualizations
Caption: Arbutamine signaling pathway in cardiomyocytes.
Caption: In vivo experimental workflow for arrhythmia assessment.
Caption: Troubleshooting decision tree for unexpected arrhythmias.
References
- 1. Comparison of arbutamine and exercise echocardiography in diagnosing myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arbutamine stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [glowm.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C18H24ClNO4 | CID 166551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Arbutamine | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
How to manage and mitigate hypotension during Arbutamine infusion in canines
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing and mitigating hypotension during Arbutamine (B144426) infusion in canine models.
Frequently Asked Questions (FAQs)
Q1: What is Arbutamine and how does it affect the canine cardiovascular system?
Arbutamine is a synthetic catecholamine that acts as a cardiac stress agent.[1][2][3] It primarily functions by stimulating beta-adrenergic receptors, leading to an increase in heart rate (positive chronotropic effect) and myocardial contractility (positive inotropic effect).[1][2] This mimics the cardiovascular response to exercise.[1][2] While it increases systolic blood pressure, its beta-agonist activity can also lead to vasodilation, potentially causing hypotension.[3] However, Arbutamine also possesses some alpha-receptor activity, which helps to counteract the hypotensive effect, making it generally less pronounced than with agents like isoproterenol.[2][3]
Q2: What are the typical signs of hypotension during Arbutamine infusion in canines?
Hypotension is clinically defined as a systolic arterial pressure (SAP) below 90 mmHg or a mean arterial pressure (MAP) below 60 mmHg.[4] During an experiment, this would be observed through continuous arterial blood pressure monitoring. Clinical signs, though less reliable in an anesthetized setting, can include weak peripheral pulses and pale mucous membranes.
Q3: What are the potential causes of hypotension during Arbutamine infusion?
Hypotension during Arbutamine infusion in canines can be multifactorial:
-
Drug-Induced Vasodilation: The primary cause is the beta-2 adrenergic receptor stimulation by Arbutamine, leading to peripheral vasodilation.
-
Anesthetic Agents: Many injectable and inhalant anesthetic agents used in experimental settings have vasodilatory and cardiodepressant effects that can exacerbate hypotension.[5]
-
Volume Depletion: Inadequate fluid administration can lead to hypovolemia, which, when combined with Arbutamine-induced vasodilation, can result in significant hypotension.
-
Underlying Cardiac Conditions: Pre-existing cardiac dysfunction in the experimental animal can impair its ability to compensate for the hemodynamic changes induced by Arbutamine.
Troubleshooting Guide: Managing Arbutamine-Induced Hypotension
Problem: The canine subject is developing hypotension during Arbutamine infusion.
Below is a stepwise approach to manage and mitigate hypotension.
Step 1: Immediate Assessment and Reduction of Anesthesia
-
Confirm Hypotension: Verify the blood pressure readings from your monitoring equipment.[6]
-
Reduce Anesthetic Depth: Inhalant anesthetics are a common cause of vasodilation and reduced cardiac output.[5][7] Reducing the concentration of the inhalant anesthetic is often the first and most effective step in managing hypotension.[8][9]
Step 2: Fluid Therapy
-
Administer a Crystalloid Fluid Bolus: If reducing anesthesia is insufficient, administer an intravenous (IV) bolus of an isotonic crystalloid solution (e.g., Lactated Ringer's solution, Normosol-R). A typical starting bolus is 10-20 mL/kg administered over 15 minutes.[7][10]
-
Consider Colloids: In cases of severe or refractory hypotension, or if hypoalbuminemia is present, a colloid solution (e.g., hydroxyethyl (B10761427) starch) can be administered at 3-5 mL/kg over 20 minutes.[10]
Step 3: Pharmacological Intervention
If hypotension persists despite anesthetic reduction and fluid therapy, consider the use of vasopressors or positive inotropes.
-
Dopamine (B1211576): An infusion of dopamine (5-20 mcg/kg/min) can be effective.[6][10] At lower doses, it primarily has positive inotropic effects, while at higher doses, it also causes vasoconstriction.
-
Dobutamine (B195870): While Arbutamine is already a beta-agonist, in some contexts of drug-induced hypotension under anesthesia, dobutamine (2-10 mcg/kg/min IV) is used to increase myocardial contractility.[6][11]
-
Ephedrine: Ephedrine (0.05-0.2 mg/kg IV bolus) stimulates both alpha and beta-adrenergic receptors, leading to increased heart rate, contractility, and vasoconstriction.[4]
Data Presentation
Table 1: Hemodynamic Effects of Arbutamine in Canines
| Parameter | Baseline (Stenosis) | Peak Arbutamine (250 ng/kg/min) | P-value |
| Heart Rate (bpm) | 123 ± 5 | 208 ± 9 | < 0.001 |
| Peak Positive LV dP/dt (mmHg/s) | 2201 ± 111 | 4372 ± 453 | < 0.001 |
| Mean LCX Artery Flow (mL/min) | 31 ± 5 | 68 ± 11 | < 0.001 |
Data from a study on open-chest dogs with critical coronary stenoses.[12]
Table 2: Recommended Dosages for Hypotension Management in Canines
| Drug | Dosage | Route | Notes |
| Fluid Therapy | |||
| Isotonic Crystalloids | 10-20 mL/kg bolus | IV | Administer over 15 minutes.[10] |
| Colloids | 3-5 mL/kg bolus | IV | Administer over 20 minutes.[10] |
| Pharmacological Agents | |||
| Dopamine | 5-20 mcg/kg/min | IV CRI | Dose-dependent effects.[6][10] |
| Dobutamine | 2-10 mcg/kg/min | IV CRI | Primarily increases contractility.[6][11] |
| Ephedrine | 0.05-0.2 mg/kg | IV bolus | Can be repeated as needed.[4] |
Experimental Protocols
Arbutamine Stress Perfusion Imaging in Canines
This protocol is summarized from a study comparing Arbutamine stress on myocardial blood flow and tracer uptake.[12][13]
-
Animal Preparation: Anesthetize and instrument open-chest dogs for hemodynamic monitoring.
-
Baseline Measurements: After instrumentation, inject baseline microspheres to determine myocardial blood flow.
-
Stenosis Creation: Create a critical stenosis in the left anterior descending (LAD) coronary artery that abolishes the normal reactive hyperemic response without reducing resting flow.
-
Stenosis Flow Measurement: Inject microspheres 15 minutes after stenosis creation to determine myocardial flow in the presence of the stenosis.
-
Arbutamine Infusion: Infuse Arbutamine intravenously in incremental doses of 5, 10, 50, 100, and 250 ng/kg/min, with each dose administered for 7 minutes.
-
Peak Stress Measurements: At the peak Arbutamine dose (250 ng/kg/min), co-inject imaging tracers (e.g., 99mTc-Sestamibi and 201Tl) and microspheres.
-
Termination: Euthanize the animal 5 minutes after the peak dose injection for tissue analysis.
Visualizations
Caption: Signaling pathway of Arbutamine's effects on the cardiovascular system.
Caption: Workflow for managing hypotension during canine anesthesia.
References
- 1. Arbutamine | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. arbutamine hydrochloride [glowm.com]
- 4. vettimes.com [vettimes.com]
- 5. assets.prod.vetlearn.com.s3.amazonaws.com [assets.prod.vetlearn.com.s3.amazonaws.com]
- 6. dvm360.com [dvm360.com]
- 7. dvm360.com [dvm360.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the best treatment for hypotension in healthy dogs during anaesthesia maintained with isoflurane? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 11. dvm360.com [dvm360.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Arbutamine stress perfusion imaging in dogs with critical coronary artery stenoses: (99m)Tc-sestamibi versus (201)Tl - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of In Vitro Assays with Arbutamine Hydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility and accuracy of in vitro assays involving Arbutamine (B144426) Hydrochloride. Arbutamine is a synthetic catecholamine that acts as a potent agonist at β-adrenergic receptors, making it a valuable tool for studying cardiovascular and other physiological processes. However, like many catecholamines, its use in in vitro settings can present challenges. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Arbutamine Hydrochloride?
A1: this compound is the salt form of arbutamine, a synthetic catecholamine. It primarily acts as an agonist for β-adrenergic receptors (β1, β2, and β3) and, to a lesser extent, α-adrenergic receptors.[1] Its binding to these G-protein coupled receptors (GPCRs) initiates a signaling cascade, most notably the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP).[2] This signaling cascade is responsible for its positive chronotropic (heart rate) and inotropic (contractility) effects.[1]
Q2: Which β-adrenergic receptor subtype does Arbutamine show the most potency for?
A2: In vitro studies on isolated rat and guinea pig tissues suggest that arbutamine has a high potency for β1-adrenergic receptors, similar to the well-characterized β-agonist isoproterenol. It also demonstrates potent activity at β2 and β3-adrenergic receptors.[1]
Q3: Is this compound stable in solution?
A3: As a catecholamine, Arbutamine is susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions in aqueous solutions.[3][4] For in vitro assays, it is recommended to prepare fresh solutions of this compound for each experiment. If stock solutions need to be stored, they should be aliquoted, protected from light, and stored at -20°C or -80°C. The addition of an antioxidant, such as ascorbic acid or sodium metabisulfite, to the assay buffer can also help to improve stability during the experiment.[5]
Q4: What are the most common in vitro assays used to study the effects of this compound?
A4: The most common in vitro assays for Arbutamine and other β-agonists are functional assays that measure the downstream consequences of receptor activation. These include:
-
cAMP Accumulation Assays: These are the most direct functional assays for β-agonists that signal through the Gs pathway. They measure the increase in intracellular cAMP levels upon agonist stimulation. Common formats include HTRF, luminescence-based biosensors, and ELISA.
-
Radioligand Binding Assays: These assays are used to determine the affinity (Ki) of Arbutamine for β-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a cAMP-responsive element (CRE). An increase in cAMP leads to the expression of the reporter gene, which can be easily quantified.
Troubleshooting Guides
Problem 1: High Background Signal in cAMP Assay
Question: My basal cAMP levels are very high, even in the untreated control wells, leading to a poor assay window. What could be the cause?
Answer: High basal cAMP can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:
| Potential Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | Some cell lines, particularly those overexpressing the receptor, can have high basal activity. Consider using a cell line with lower receptor expression or titrating down the number of cells per well. |
| Cell Health and Passage Number | Use cells that are healthy, in a logarithmic growth phase, and have a low passage number. Stressed or high-passage cells can behave unpredictably. |
| Reagent Issues | Prepare fresh assay buffers and agonist solutions for each experiment. Ensure that components of the cell culture medium (e.g., serum) that might stimulate the receptors are washed away before the assay. |
| Phosphodiesterase (PDE) Activity | If not using a PDE inhibitor, endogenous PDEs will rapidly degrade cAMP. If you are using a PDE inhibitor (like IBMX), its concentration might be too high, leading to an artificial elevation of basal cAMP. Try reducing the concentration of the PDE inhibitor. |
Problem 2: Low Signal-to-Noise Ratio or Small Assay Window
Question: I am not seeing a robust increase in cAMP levels after stimulating with this compound. How can I improve my signal?
Answer: A small assay window can make it difficult to obtain reliable and reproducible data. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Agonist Concentration | Perform a full dose-response curve for Arbutamine to ensure you are using a concentration at or near the top of the curve (e.g., EC80 or EC100) for single-point assays. |
| Incorrect Incubation Time | The kinetics of cAMP production can vary. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time for your cell system. |
| Low Receptor Expression | If using a cell line with endogenous receptor expression, the number of receptors may be too low. Consider using a cell line that overexpresses the specific β-adrenergic receptor subtype of interest. |
| Arbutamine Degradation | As a catecholamine, Arbutamine can degrade in aqueous solutions. Prepare fresh solutions and consider adding an antioxidant like ascorbic acid (0.1%) to the assay buffer. |
| Assay Detection Sensitivity | Ensure your plate reader settings (e.g., gain, read time) are optimized for your specific assay kit. Check the manufacturer's recommendations. |
Problem 3: High Well-to-Well Variability
Question: I am observing significant variability between my replicate wells, resulting in large error bars. What are the likely causes?
Answer: High variability can mask the true biological effect. Here are some common sources of variability and how to address them:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette or an automated cell dispenser for better consistency. Avoid "edge effects" by not using the outer wells of the plate or by filling them with buffer/media. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent pipetting technique across the plate. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to the appropriate temperature before starting the assay. Avoid placing plates on cold or hot surfaces. |
| Incomplete Cell Lysis (for some cAMP kits) | If your assay requires cell lysis, ensure that the lysis buffer is added and mixed properly in all wells to release the intracellular cAMP. |
Data Presentation
The following table summarizes the in vitro activity of Arbutamine from a study characterizing its effects on isolated animal tissues. Researchers should aim to determine the potency (EC50) and affinity (Ki) in their specific in vitro cell system.
| Parameter | Tissue/Receptor | Arbutamine | Isoproterenol (Reference) | Reference |
| pD2 (-log EC50) | Rat Left Atria (Contractile Force, β1) | 8.45 ± 0.15 | 8.55 ± 0.02 | [1] |
| pD2 (-log EC50) | Rat Right Atria (Spontaneous Rate, β1) | 9.0 ± 0.19 | 8.82 ± 0.18 | [1] |
| pD2 (-log EC50) | Guinea Pig Trachea (Relaxation, β2) | 7.9 ± 0.1 | 8.2 ± 0.1 | [1] |
| Affinity Constant (KA) | Cardiac β1-Adrenergic Receptors | 7.32 | 6.04 | [1] |
Experimental Protocols
Detailed Protocol: HTRF cAMP Assay for this compound
This protocol provides a general framework for determining the EC50 of this compound in a cell line expressing a β-adrenergic receptor (e.g., CHO-K1 or HEK293 cells). This is a competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
Materials:
-
Cells expressing the β-adrenergic receptor of interest
-
This compound
-
Isoproterenol (as a positive control)
-
HTRF cAMP Assay Kit (e.g., from Cisbio, PerkinElmer)
-
Assay Buffer (typically HBSS with 20 mM HEPES, pH 7.4)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Antioxidant (e.g., Ascorbic Acid)
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in Assay Buffer and perform a cell count.
-
Dilute the cell suspension to the desired concentration (typically determined through cell number optimization, e.g., 2,000-10,000 cells/well).
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO or water).
-
Perform serial dilutions of Arbutamine in Assay Buffer containing a fixed concentration of PDE inhibitor (e.g., 500 µM IBMX) and antioxidant (e.g., 0.1% Ascorbic Acid) to create a dose-response curve (e.g., 11 points, 1:10 dilution series).
-
Prepare a similar dose-response curve for the positive control, Isoproterenol.
-
-
Assay Protocol:
-
Add 5 µL of the cell suspension to each well of the 384-well plate.
-
Add 5 µL of the Arbutamine or Isoproterenol serial dilutions to the respective wells. For basal control, add 5 µL of Assay Buffer with PDE inhibitor and antioxidant.
-
Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).
-
Following the HTRF kit manufacturer's instructions, prepare the detection reagents (cAMP-d2 and anti-cAMP Cryptate).
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP Cryptate solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Calculate the 665/620 nm ratio for each well.
-
Convert the ratios to cAMP concentrations using a standard curve run in parallel.
-
Plot the cAMP concentration against the logarithm of the Arbutamine concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Mandatory Visualizations
Caption: β-Adrenergic signaling pathway activated by this compound.
Caption: Logical workflow for troubleshooting a failing in vitro assay.
Caption: A typical experimental workflow for an Arbutamine in vitro assay.
References
- 1. Urinary catecholamine assay by HPLC: in vitro interference by some drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catecholamines production by kidney tissue and mesangial cell culture is differentially modulated by diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Stability of human plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing artifacts in Arbutamine stress perfusion imaging data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address artifacts in Arbutamine (B144426) stress perfusion imaging data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common artifacts encountered in Arbutamine stress perfusion imaging?
The most common artifacts in myocardial perfusion imaging (MPI), including studies using Arbutamine, can be broadly categorized into patient-related, technical/acquisition-related, and processing-related issues.[1][2][3]
-
Patient-Related Artifacts:
-
Attenuation Artifacts: These are among the most prevalent and are caused by the absorption of photons by tissues between the heart and the camera.[1][4] Common sources include the diaphragm, breast tissue (in women), and lateral chest wall fat.[4][5] This can lead to apparent perfusion defects in an otherwise normal heart.[4][6]
-
Patient Motion: Movement during image acquisition is a significant source of artifacts and can create artificial perfusion defects.[1][7] The extent and timing of motion can influence the severity of the artifact.[1]
-
Extracardiac Activity: High radiotracer uptake in adjacent organs, such as the liver or gut, can obscure the myocardial signal or create scatter artifacts, particularly affecting the inferior wall of the heart.[2][3]
-
-
Technical and Acquisition Artifacts:
-
Gating Errors: Incorrect synchronization of the image acquisition with the patient's electrocardiogram (ECG) can lead to distorted images of the heart's function and perfusion.[1]
-
Misregistration of Attenuation and Emission Scans: In PET imaging, misalignment between the transmission (for attenuation correction) and emission (perfusion) scans can create artifactual defects.[8]
-
-
Processing Artifacts:
-
Incorrect Axis Selection: Inaccurate selection of the heart's axes during image reconstruction can lead to significant perfusion defects.[1][2]
-
Inappropriate Filtering: The application of incorrect filters during image processing can either oversmooth the data, hiding real defects, or introduce noise that can be mistaken for defects.[2]
-
Q2: How can I minimize attenuation artifacts in my Arbutamine stress perfusion study?
Minimizing attenuation artifacts is crucial for accurate interpretation. Here are several strategies:
-
Proper Patient Positioning: Careful positioning of the patient can help reduce attenuation from the diaphragm and breast tissue.
-
Attenuation Correction Techniques: Utilizing hardware-based (e.g., CT or radioactive source) or software-based attenuation correction methods is highly recommended to compensate for photon absorption.[4][6]
-
Imaging in Prone Position: For suspected inferior wall attenuation from the diaphragm, imaging the patient in a prone position in addition to the standard supine position can be beneficial.
-
Review of Raw Data: Careful review of the raw rotating planar images can help identify the presence and location of attenuating structures.
Q3: What steps can be taken to prevent or correct for patient motion artifacts?
Patient motion can significantly degrade image quality. Here’s how to address it:
-
Patient Comfort and Communication: Ensure the patient is as comfortable as possible before starting the acquisition. Clear instructions to remain still are essential.
-
Motion Detection Software: Most modern imaging systems have software that can detect patient motion during the scan.[7]
-
Review of Cine Data: Before reconstruction, the raw projection data should be reviewed in a cine loop to visually inspect for any patient motion.[1]
-
Motion Correction Software: If motion is detected, software-based motion correction algorithms can be applied to re-align the images.[7] In severe cases, repeating the image acquisition may be necessary.[7]
Q4: Can the pharmacological properties of Arbutamine itself contribute to specific artifacts?
While Arbutamine is generally well-tolerated, its physiological effects can indirectly contribute to certain artifacts.[9] Arbutamine is a beta-adrenergic agonist that increases heart rate and myocardial contractility, mimicking the effects of exercise.[2][9][10] This can sometimes lead to:
-
Increased Patient Anxiety or Discomfort: Some patients may experience palpitations, chest pain, or dyspnea during the infusion, which could lead to increased movement.[11]
-
Arrhythmias: Arbutamine can induce arrhythmias in susceptible individuals, which may affect ECG gating and image quality.[12]
It is important to monitor the patient closely during the stress test and to communicate effectively to minimize these potential issues.
Data Presentation
The following table summarizes the hemodynamic responses to Arbutamine compared to exercise stress, which can be a factor in patient tolerance and potential for motion artifacts.[10]
| Parameter | Arbutamine Stress | Exercise Stress |
| Sensitivity for Ischemia (Angina/ECG) | 77% | 58% |
| Sensitivity for Wall Motion Abnormalities | 88% | 79% |
| Combined Sensitivity | 94% | 88% |
Data from a study comparing Arbutamine and exercise stress testing in patients with coronary artery disease.[10]
Experimental Protocols
Arbutamine Stress Perfusion Imaging Protocol (General Workflow)
This protocol describes a general workflow for Arbutamine stress myocardial perfusion imaging. Specific parameters may need to be adjusted based on the imaging system and institutional guidelines.
-
Patient Preparation:
-
Patients should fast for at least 3 hours before the test.[12]
-
Certain medications, like beta-blockers, may need to be withheld for 24-48 hours prior to the test, as they can interfere with the chronotropic response to Arbutamine.[12][13][14][15][16][17]
-
Caffeine and smoking should be avoided for at least 12 hours before the procedure.[14][17]
-
An intravenous (IV) line is established for the administration of Arbutamine and the radiopharmaceutical.[14]
-
-
Rest Imaging:
-
A baseline dose of a radiopharmaceutical (e.g., 99mTc-sestamibi or 201Tl) is injected intravenously.[18]
-
After a designated uptake period, resting myocardial perfusion images are acquired using a SPECT or PET scanner.
-
-
Arbutamine Stress Procedure:
-
Arbutamine is administered intravenously using a computerized, closed-loop delivery system that adjusts the infusion rate based on the patient's heart rate response.[8][9]
-
The infusion typically starts at a low dose and is incrementally increased to achieve a target heart rate (usually 85% of the age-predicted maximum).[12][18]
-
Continuous ECG and blood pressure monitoring are performed throughout the infusion.[12]
-
-
Stress Imaging:
-
At peak stress (target heart rate), a second dose of the radiopharmaceutical is injected.[8][12]
-
The Arbutamine infusion may be continued for a short period (e.g., 1 minute) after the radiotracer injection to ensure adequate distribution in the myocardium.[12]
-
After the stress phase, stress myocardial perfusion images are acquired.
-
-
Image Processing and Interpretation:
Mandatory Visualization
Caption: Experimental workflow for Arbutamine stress perfusion imaging.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Clinical and diagnostic utility of arbutamine for cardiovascular stress testing during echocardiographic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revistamedicinamilitara.ro [revistamedicinamilitara.ro]
- 4. UpToDate 2018 [sniv3r2.github.io]
- 5. researchgate.net [researchgate.net]
- 6. texasheart.org [texasheart.org]
- 7. youtube.com [youtube.com]
- 8. Direct comparison of arbutamine and dobutamine stress testing with myocardial perfusion imaging and echocardiography in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arbutamine stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arbutamine vs. exercise stress testing in patients with coronary artery disease: evaluation by echocardiography and electrocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. asnc.org [asnc.org]
- 13. droracle.ai [droracle.ai]
- 14. Preparation for Dobutamine Nuclear Stress Test | North Texas Heart Center [nthc.com]
- 15. mankatoclinic.com [mankatoclinic.com]
- 16. ottawaheart.ca [ottawaheart.ca]
- 17. americanheartcenterpc.com [americanheartcenterpc.com]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
Strategies for reducing inter-observer variability in Arbutamine stress echo analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing inter-observer variability in Arbutamine stress echo analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of inter-observer variability in Arbutamine stress echo analysis?
Inter-observer variability in Arbutamine stress echo analysis primarily stems from subjective components of the examination. Key sources include:
-
Image Quality: Poor acoustic windows, patient obesity, and lung disease can lead to suboptimal image quality, making accurate interpretation difficult and subjective.[1] Pharmacological stressors like Arbutamine can minimize motion artifacts compared to exercise, but inherent patient factors remain.[1]
-
Subjective Interpretation of Wall Motion: The visual assessment of regional wall motion is subjective and highly dependent on the experience of the interpreter.[2][3] Disagreements often arise in cases with minor wall motion abnormalities.[4]
-
Lack of Standardized Protocols: Variations in image acquisition, display, and interpretation criteria between institutions and even individual observers can lead to significant discrepancies.[1][5]
-
Observer Experience and Training: The level of experience and specific training in stress echocardiography significantly impacts the consistency of interpretation.[3][6]
Q2: How can standardized protocols help in reducing inter-observer variability?
Standardized protocols are crucial for ensuring consistency and reducing variability. Key recommendations include:
-
Standardized Image Acquisition: Employing consistent imaging views (e.g., parasternal long- and short-axis, apical 4- and 2-chamber views) at each stage of the stress test is essential.[1][7] Digital image acquisition and side-by-side display of rest and stress images facilitate reliable comparison.[7][8]
-
Defined Stress Protocol: Following a predefined Arbutamine infusion protocol with clear endpoints for heart rate targets and termination criteria ensures uniformity across studies.[1][9]
-
Standardized Reporting: Using a standardized segmental model of the left ventricle (e.g., 16- or 17-segment model) and a consistent scoring system for wall motion (e.g., a four-grade scale) improves agreement.[1][10] Reports should systematically document the stress protocol, hemodynamic response, and the extent, severity, and location of any wall motion abnormalities.[11]
Q3: What is the role of training and certification in minimizing variability?
Systematic training and certification are fundamental to reducing inter-observer variability.
-
Structured Training Programs: Participation in dedicated stress echocardiography training programs that cover principles, protocols, image acquisition, and interpretation is highly recommended.[12][13][14]
-
Supervised Experience: Guidelines recommend performing a significant number of supervised exams (e.g., at least 100) to gain competence.[1]
-
Continuing Education and Certification: Ongoing education and certification from recognized bodies (e.g., British Society of Echocardiography) help maintain and standardize interpretation skills.[15][16] Studies have shown that systematic training can significantly improve inter-observer agreement in a relatively short period.[3]
Q4: How do contrast agents impact inter-observer variability?
The use of ultrasound contrast agents can significantly reduce inter-observer variability, particularly in patients with suboptimal image quality.
-
Improved Endocardial Border Definition: Contrast agents enhance the delineation of the left ventricular endocardial border, which is crucial for accurate wall motion analysis.[8][17][18] This improvement is most significant in patients with poor baseline image quality.[8]
-
Increased Diagnostic Accuracy and Confidence: By improving image quality, contrast agents can increase the accuracy and reproducibility of stress echo interpretation, making it comparable to studies from patients with good native image quality.[8][17][19]
-
Faster Learning Curve: The use of contrast agents may provide a faster learning curve for less experienced observers.[1] However, it is not a substitute for specific training.[6]
Q5: Can quantitative analysis software reduce subjectivity and variability?
Yes, quantitative analysis techniques can provide objective measurements of myocardial function, thereby reducing the subjectivity inherent in visual assessment.
-
Objective Wall Motion Analysis: Techniques like automated analysis of myocardial deformation and strain imaging offer quantitative data on regional myocardial function, which has shown good correlation with angiographic findings.[1][20]
-
Improved Reproducibility: Quantitative methods have been shown to improve the reproducibility of stress echo analysis, especially for less experienced readers.[20]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Poor endocardial border definition at peak stress | Patient body habitus, lung interference, increased cardiac motion. | - Optimize patient positioning (left lateral decubitus).- Use tissue harmonic imaging.- Strongly consider the use of an ultrasound contrast agent to enhance endocardial border delineation. [8][17][18] |
| Disagreement on the presence or severity of wall motion abnormalities | Subjective interpretation, especially for subtle changes. Inexperienced observer. | - Review images side-by-side (rest and stress) in a quad-screen format.- Implement standardized reading criteria and a formal scoring system.[1]- Encourage joint reading sessions with experienced observers for difficult cases.[1]- Utilize quantitative analysis software (e.g., strain imaging) for an objective assessment.[20] |
| Inconsistent image planes between rest and stress acquisition | Patient movement, changes in respiration. | - Carefully note and attempt to replicate the transducer position and orientation for each view at each stage.- Acquire multiple cardiac cycles to select the best-matched views for comparison.[7] |
| Failure to achieve target heart rate | Insufficient Arbutamine dose, patient tolerance. | - Ensure the Arbutamine infusion protocol is followed correctly.- Consider the addition of atropine (B194438) if the heart rate response is inadequate, as per established protocols.[1][9] |
Quantitative Data Summary
The following table summarizes findings on the impact of various strategies on inter-observer agreement in stress echocardiography. Note: Much of the available quantitative data comes from studies using dobutamine (B195870) or general stress echocardiography, but the principles are applicable to Arbutamine stress echo.
| Strategy | Study Focus | Key Finding | Kappa Value (Agreement) | Reference |
| Standardized Guidelines | Dobutamine Stress Echo | Standardized guidelines reduce inter-institutional variance in interpretation. | N/A (Focus on variance reduction) | [1] |
| Systematic Training | Dobutamine Stress Echo | Agreement between trainee and expert improved significantly after 4 months of training. | Overall scan: κ = 0.58 (2mo) to κ = 0.73 (4mo) | [3] |
| Harmonic Imaging | Dobutamine Stress Echo | Harmonic imaging improved inter-institutional agreement compared to fundamental imaging. | Harmonic: κ = 0.55Fundamental: κ = 0.49 | [4] |
| Contrast Agents | Dobutamine Stress Echo | Routine use of contrast provided better, though not statistically significant, inter-observer agreement. | With Contrast: κ = 0.58Without Contrast: κ = 0.52 | [6] |
| Quantitative Analysis (Automated) | Dobutamine Stress Echo | Diagnostic variability of automated interpretation was similar to that between two experienced readers. | N/A (Comparison of variability) | [20] |
Experimental Protocols
Protocol for Standardized Arbutamine Stress Echo Acquisition and Analysis
This protocol outlines a standardized methodology to minimize inter-observer variability.
-
Patient Preparation and Baseline Imaging:
-
Obtain informed consent and explain the procedure to the patient.
-
Secure intravenous access.
-
Position the patient in the left lateral decubitus position.
-
Acquire high-quality baseline (rest) images in standard views (parasternal long-axis, parasternal short-axis at mitral valve, papillary muscle, and apical levels, and apical 4-, 2-, and 3-chamber views).[7]
-
Record a baseline 12-lead ECG and blood pressure.
-
-
Arbutamine Infusion Protocol:
-
Begin a continuous infusion of Arbutamine at a starting dose (e.g., 0.1 µg/kg/min), increasing in stages every 3 minutes according to the manufacturer's protocol or a standardized lab protocol.
-
Continuously monitor the patient's ECG, blood pressure, and symptoms throughout the infusion.
-
Acquire and store digital images of all standard views at each stage of the protocol.
-
-
Peak Stress and Recovery Imaging:
-
The primary endpoint is achieving 85% of the age-predicted maximum heart rate.[23]
-
Other endpoints include the development of significant new wall motion abnormalities, angina, significant arrhythmias, or severe hypertension/hypotension.[1][23]
-
Acquire a full set of digital images at peak stress.
-
Continue monitoring and acquire a final set of images during the recovery phase.
-
-
Image Interpretation:
-
Display the images from each stage side-by-side with the corresponding baseline images in a synchronized quad-screen format.
-
Analyze wall motion for each of the 16 or 17 left ventricular segments.[1][10]
-
Score each segment at rest and peak stress using a standardized scoring system (e.g., 1=Normal, 2=Hypokinetic, 3=Akinetic, 4=Dyskinetic).
-
A positive test for ischemia is defined as a new or worsening wall motion abnormality in one or more segments.
-
-
Use of Contrast Agents (if applicable):
-
If baseline images are suboptimal (two or more contiguous segments not well visualized), administer a bolus or infusion of an ultrasound contrast agent.[17]
-
Repeat image acquisition at rest and peak stress following contrast administration.
-
Visualizations
Caption: Workflow for reducing inter-observer variability in Arbutamine stress echo.
References
- 1. escardio.org [escardio.org]
- 2. Comparison of Quantitative Wall Motion Analysis and Strain For Detection Of Coronary Stenosis With Three-Dimensional Dobutamine Stress Echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved interpretation of dobutamine stress echocardiography following 4 months of systematic training in patients following acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Refinements in stress echocardiographic techniques improve inter-institutional agreement in interpretation of dobutamine stress echocardiograms. | Semantic Scholar [semanticscholar.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. [Effect of the use of echoenhancers on interobserver variability in dobutamine stress echocardiography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asecho.org [asecho.org]
- 8. Combination of contrast with stress echocardiography: A practical guide to methods and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. BSE procedure guidelines for the clinical application of stress echocardiography, recommendations for performance and interpretation of stress echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Latest ASE Guidelines for the Performance, Interpretation, and Application of Stress Echocardiography in Ischemic Heart Disease - American College of Cardiology [acc.org]
- 12. canadianctc.com [canadianctc.com]
- 13. Stress Echocardiography online course – CIC [ciceg.net]
- 14. Stress Echocardiography [gcus.com]
- 15. Echocardiography Course - American Institute of Health Science and Technology [aihstusa.com]
- 16. m.youtube.com [m.youtube.com]
- 17. escardio.org [escardio.org]
- 18. Stress Echocardiography with Contrast for the Diagnosis of Coronary Artery Disease: An Evidence-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. bmjopen.bmj.com [bmjopen.bmj.com]
- 22. Evaluating artificial intelligence-driven stress echocardiography analysis system (EASE study): A mixed method study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
Best practices for ensuring stable Arbutamine Hydrochloride solutions for experiments
This technical support center provides guidance on the best practices for ensuring the stability of Arbutamine Hydrochloride solutions for experimental use. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a synthetic catecholamine that functions as a beta-adrenergic agonist.[1][2] Like other catecholamines, its chemical structure is susceptible to degradation, particularly through oxidation.[3] Ensuring the stability of this compound solutions is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of potency and the formation of unknown impurities.
Q2: What are the primary factors that can affect the stability of this compound solutions?
A2: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a catecholamine, it is prone to oxidation, a process that can be accelerated by non-optimal pH levels, higher temperatures, and exposure to light.
Q3: How should I store this compound powder and prepared solutions?
A3: this compound powder should be stored in a well-closed container, protected from light, and in a cool, dry place. Prepared solutions should ideally be used immediately. If short-term storage is necessary, solutions should be protected from light and stored at 2-8°C. For any extended storage, it is crucial to validate the stability under your specific experimental conditions.
Q4: What are the signs of degradation in an this compound solution?
A4: A common sign of degradation for catecholamine solutions is a change in color, often to pink or brown, which indicates oxidation. However, the absence of a color change does not guarantee stability. For quantitative assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) are necessary to detect and quantify any degradation products.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Variability in experimental results between batches of prepared solution. | Solution degradation due to improper preparation or storage. | Prepare fresh solutions for each experiment. Ensure consistent use of high-purity water and buffers. Protect solutions from light and heat at all times. Validate your preparation and storage protocol. |
| Solution appears discolored (e.g., pinkish or brownish). | Oxidation of the catecholamine structure. | Discard the solution immediately. Prepare a fresh solution using deoxygenated solvents. Consider adding an antioxidant, such as sodium metabisulfite, if compatible with your experimental design. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC). | Presence of degradation products. | Conduct forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to identify potential degradation products and confirm the specificity of your analytical method.[3][6] |
| Loss of biological activity or potency of the solution. | Chemical degradation of this compound. | Prepare and use solutions fresh. Quantify the concentration of this compound before each experiment using a validated analytical method. Review and optimize solution preparation and storage conditions. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol provides a general guideline. Researchers should adapt it based on their specific experimental needs and validate the procedure.
-
Materials:
-
This compound powder
-
High-purity, deoxygenated water (e.g., HPLC-grade water, purged with nitrogen or argon)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Sterile filtration unit (if required)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture absorption.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a controlled environment.
-
Dissolve the powder in a pre-determined volume of deoxygenated, high-purity water. Gentle vortexing can be used to aid dissolution.
-
If sterile filtration is required for your application, use a low-protein-binding filter (e.g., PVDF).
-
Aliquot the solution into sterile, amber vials or tubes to minimize headspace and protect from light.
-
Use the solution immediately. If short-term storage is necessary, store at 2-8°C and protect from light. It is highly recommended to perform a stability study to determine the acceptable storage duration for your specific concentration and solvent system.
-
Protocol for Stability Testing using HPLC
This is a general protocol for assessing the stability of this compound solutions. Method development and validation are crucial for obtaining reliable results. The conditions provided are based on methods used for the related compound, dobutamine, and may require optimization for this compound.[4][5]
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio and pH should be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (typically around 280 nm for catecholamines).
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
-
Procedure:
-
Prepare the this compound solution at the desired concentration in the relevant buffer or solvent.
-
Divide the solution into several aliquots and store them under different conditions (e.g., 2-8°C protected from light, room temperature with light exposure, elevated temperature).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each storage condition.
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table provides a general overview of factors influencing catecholamine stability. Researchers should perform their own stability studies to obtain precise data for their specific experimental conditions.
| Parameter | Condition | Expected Impact on Stability | General Recommendation |
| pH | Acidic (pH < 4) or Alkaline (pH > 7) | Increased degradation rate | Maintain pH in the weakly acidic to neutral range (optimal pH to be determined experimentally). |
| Temperature | Elevated temperatures | Accelerated degradation | Store solutions at 2-8°C for short-term use. Avoid exposure to high temperatures. |
| Light | Exposure to UV or ambient light | Photodegradation | Prepare and store solutions in amber or light-blocking containers. |
| Oxygen | Presence of dissolved oxygen | Oxidation | Use deoxygenated solvents for solution preparation. Minimize headspace in storage vials. |
Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing and handling this compound solutions.
Beta-1 Adrenergic Receptor Signaling Pathway
Caption: Simplified Beta-1 adrenergic receptor signaling cascade activated by Arbutamine.
References
- 1. Arbutamine | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C18H24ClNO4 | CID 166551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies of Dobutamine and Isolation, Identification, and Characterization of Potential Degradation Impurity by Preparative HPLC, LC-MS/MS. Development and Validation of Stability Indicative UPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. periodicos.unoesc.edu.br [periodicos.unoesc.edu.br]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Motion Artifacts in Arbutamine-Induced Stress Cardiac Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Arbutamine (B144426) for cardiac stress imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize motion artifacts and ensure high-quality data acquisition during your experiments.
Troubleshooting Guides
Motion artifacts during Arbutamine-induced stress imaging can arise from the physiological responses to the drug, including increased heart rate (chronotropy) and contractility (inotropy). Below are common issues and their potential solutions.
Issue 1: Significant Respiratory Motion Artifacts
-
Problem: The subject's increased respiratory rate and depth, a common response to stress agents, causes blurring or ghosting artifacts in the images.
-
Solutions:
-
Respiratory Gating: This is the most effective method. Acquire data only during specific phases of the respiratory cycle (e.g., end-expiration) to minimize motion.[1][2] For preclinical models, ensure the respiratory sensor is correctly positioned and the gating window is appropriately set. In clinical research, instruct the subject on consistent breathing patterns if possible.
-
Navigator Echoes (MRI): Use navigator echoes to track the position of the diaphragm in real-time and adjust the imaging acquisition accordingly.[3]
-
Breath-Holding (Clinical): For shorter acquisitions, coached breath-holding at end-expiration can be effective.[4] However, this may be challenging for subjects under pharmacological stress.
-
Motion Correction Algorithms: Post-acquisition motion correction algorithms can realign images, but their effectiveness is dependent on the severity of the motion.[5][6][7][8][9]
-
Issue 2: Cardiac Motion Artifacts due to High Heart Rates
-
Problem: The rapid heart rate induced by Arbutamine can lead to insufficient data acquisition per cardiac cycle, resulting in blurring and ghosting.
-
Solutions:
-
ECG Gating Optimization:
-
Prospective Gating: Ensure accurate R-wave detection. The trigger delay and acquisition window must be adjusted for the shorter R-R interval to capture the desired cardiac phase, typically end-diastole for anatomical and perfusion imaging.[10][11][12]
-
Retrospective Gating: This method acquires data continuously and reorders it based on the ECG signal. It can be more robust for subjects with heart rate variability but may require longer acquisition times.[1][4]
-
-
High Temporal Resolution Imaging Sequences: Utilize imaging sequences with faster acquisition times, such as single-shot or real-time techniques, to "freeze" cardiac motion.[13]
-
Pharmacological Rate Control (Use with Caution): In some preclinical models, co-administration of a short-acting beta-blocker can help to control the peak heart rate. However, this may interfere with the intended stress effect of Arbutamine and should be carefully validated for your specific experimental goals.
-
Issue 3: Whole-Body or Gross Subject Motion
-
Problem: The subject may experience discomfort or side effects from Arbutamine, such as tremors or anxiety, leading to voluntary or involuntary movement.[14]
-
Solutions:
-
Subject Comfort and Acclimatization: Ensure the subject is comfortable and acclimatized to the imaging environment before starting the Arbutamine infusion. For animal studies, proper anesthesia and monitoring are crucial.
-
Immobilization: Use appropriate and comfortable restraints to minimize gross body movement. For preclinical imaging, ensure the animal is securely positioned in a holder.
-
Clear Communication (Clinical): Inform the subject about potential side effects and the importance of remaining still. Provide clear instructions throughout the procedure.
-
Real-time Image Monitoring: Continuously monitor the images for motion artifacts. If significant motion is detected, pause the acquisition if possible and address the cause before proceeding.
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences between Arbutamine and other pharmacological stress agents that might affect motion artifacts?
A1: Arbutamine, Dobutamine (B195870), and vasodilator agents like Adenosine (B11128) have distinct hemodynamic profiles that can influence the likelihood and type of motion artifacts. Arbutamine and Dobutamine are inotropic and chronotropic agents, meaning they increase heart rate and contractility, directly impacting cardiac motion.[15][16] Vasodilators primarily increase coronary blood flow with less of a direct effect on heart rate, potentially leading to fewer cardiac motion artifacts.
Pharmacological Stress Agent Comparison
| Feature | Arbutamine | Dobutamine | Adenosine/Regadenoson |
| Mechanism of Action | Synthetic catecholamine; β- and α-adrenergic agonist[17] | Synthetic catecholamine; primarily β1-adrenergic agonist[18] | Vasodilator; A2A adenosine receptor agonist[19] |
| Primary Hemodynamic Effects | Increased heart rate and contractility[15][20] | Increased contractility with a less pronounced increase in heart rate at lower doses[21][22] | Coronary vasodilation with a modest increase in heart rate[19] |
| Potential for High Heart Rate-Induced Artifacts | High | Moderate to High | Low to Moderate |
| Potential for Respiratory Artifacts | Moderate to High (due to stress response) | Moderate (due to stress response) | Moderate (can cause dyspnea) |
| Common Side Effects Influencing Motion | Tremor, anxiety, palpitations[14] | Palpitations, chest pain[23] | Flushing, shortness of breath, chest discomfort[19] |
Q2: How should I adjust my imaging protocol for a subject with a very high heart rate response to Arbutamine?
A2: When encountering a high heart rate:
-
Shorten the acquisition window in your ECG-gated sequence to capture only the most stable part of the cardiac cycle (usually end-diastole).
-
Increase the temporal resolution of your imaging sequence. This might involve reducing the number of k-space lines acquired per heartbeat or using parallel imaging techniques.
-
For MRI, consider using real-time imaging sequences that are less dependent on ECG gating and can acquire images rapidly.[13]
-
Ensure your ECG signal is robust to avoid false triggers, which are more likely at high heart rates.
Q3: Can I use motion correction software to fix all motion artifacts from Arbutamine stress imaging?
A3: While motion correction software can be a powerful tool, it is not a panacea.[5][6][7][8][9] It is most effective for correcting for rigid and non-rigid motion between image frames, such as that caused by respiration. However, severe through-plane motion or motion that occurs during the acquisition of a single frame can be difficult to correct and may still result in image degradation. The best approach is to minimize motion during acquisition as much as possible and use motion correction as a complementary tool.
Experimental Protocols
Detailed Experimental Protocol for Arbutamine-Induced Stress in a Canine Model (Adapted from literature) [24]
-
Animal Preparation:
-
Anesthetize the canine subject following approved institutional protocols.
-
Establish intravenous access for Arbutamine infusion and any other necessary agents.
-
Place ECG electrodes for continuous monitoring and gating.
-
Position the animal in the imaging system, ensuring it is stable and comfortable.
-
-
Arbutamine Infusion Protocol:
-
Begin with a baseline imaging acquisition at rest.
-
Start a continuous intravenous infusion of Arbutamine at a low dose (e.g., 0.5-5 ng/kg/min).
-
Increase the infusion rate in a stepwise manner (e.g., increments of 5-10 ng/kg/min) every 3-5 minutes.
-
Monitor heart rate, blood pressure, and ECG continuously.
-
Acquire stress images at the desired level of cardiac stress, as determined by the target heart rate or other physiological parameters.
-
The peak dose can range up to 250 ng/kg/min, depending on the desired stress level and the individual animal's response.[24]
-
-
Image Acquisition:
-
Utilize ECG and respiratory gating throughout the study.
-
Continuously monitor image quality for motion artifacts.
-
Adjust gating parameters as the heart rate increases.
-
-
Post-Infusion:
-
Discontinue the Arbutamine infusion.
-
Continue to monitor the animal until its heart rate and blood pressure return to baseline.
-
Acquire post-stress or recovery images as required by the study protocol.
-
Visualizations
References
- 1. mriquestions.com [mriquestions.com]
- 2. ajronline.org [ajronline.org]
- 3. Comparison of haemodynamic responses to dobutamine and salbutamol in cardiogenic shock after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. radiopaedia.org [radiopaedia.org]
- 5. arxiv.org [arxiv.org]
- 6. A Robust Universal Nonrigid Motion Correction Framework for First-Pass Cardiac Magnetic Resonance Perfusion Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Motion Correction Challenge - Cardiac Atlas Project [cardiacatlas.org]
- 8. An Open Benchmark Challenge for Motion Correction of Myocardial Perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mriquestions.com [mriquestions.com]
- 11. Cardiac MRI [introductiontoradiology.net]
- 12. imaios.com [imaios.com]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. arbutamine hydrochloride [glowm.com]
- 15. Direct comparison of arbutamine and dobutamine stress testing with myocardial perfusion imaging and echocardiography in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacologic stress echocardiography. Dobutamine and arbutamine stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. asnc.org [asnc.org]
- 19. asnc.org [asnc.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Comparison of acute hemodynamic response to dobutamine and intravenous MDL 17,043 (enoximone) in severe congestive heart failure secondary to ischemic cardiomyopathy or idiopathic dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparative haemodynamic effects of dobutamine and isoproterenol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. Arbutamine stress perfusion imaging in dogs with critical coronary artery stenoses: (99m)Tc-sestamibi versus (201)Tl - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Arbutamine and Adenosine for Myocardial Perfusion Imaging
For Immediate Release
In the landscape of pharmacological stress agents for myocardial perfusion imaging (MPI), both Arbutamine (B144426) and Adenosine (B11128) have established roles. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these agents. While both effectively induce physiological stress to assess coronary artery disease, they do so through distinct mechanisms, resulting in different hemodynamic profiles and patient experiences.
Executive Summary
Arbutamine, a synthetic catecholamine, induces cardiac stress by directly stimulating β-adrenergic receptors, thereby increasing heart rate, myocardial contractility, and systolic blood pressure. In contrast, Adenosine, an endogenous nucleoside, causes coronary vasodilation primarily through the activation of A2A adenosine receptors. Comparative studies indicate that while both agents provide comparable diagnostic results for myocardial perfusion imaging, Arbutamine elicits a more significant hemodynamic response. The choice between the two often depends on the specific clinical scenario, patient characteristics, and the desired physiological stress.
Data Presentation: Performance Metrics
The following tables summarize quantitative data from comparative studies, offering a clear overview of the diagnostic accuracy, hemodynamic effects, and side-effect profiles of Arbutamine and Adenosine.
Table 1: Diagnostic Performance in Myocardial Perfusion Imaging
| Parameter | Arbutamine | Adenosine | Source(s) |
| Diagnostic Agreement | |||
| Agreement with Adenosine + Exercise (Overall Classification) | 83% (kappa = 0.76) | - | [1][2] |
| Segmental Agreement with Adenosine + Exercise | 82% (kappa = 0.71) | - | [1][2] |
| Segmental Agreement for Stress Scores | 86% (kappa = 0.77) | - | [1][2] |
| Reported Diagnostic Accuracy (Echocardiography) | |||
| Sensitivity | 76% | - | [3] |
| Specificity | 96% | - | [3] |
| Accuracy | 82% | - | [3] |
| Note: Direct head-to-head SPECT imaging studies providing sensitivity and specificity for both agents from the same cohort are limited. The data above reflects diagnostic agreement and individual agent performance. |
Table 2: Hemodynamic Response
| Parameter | Arbutamine | Adenosine | p-value | Source(s) |
| Rate-Pressure Product Increase | 78% | 51% | 0.003 | [1][2] |
| Mean Size of Stress Defect (pixels) | 65 ± 48 | 83 ± 52 | <0.05 | [1][2] |
Table 3: Comparative Side-Effect Profile
| Side Effect | Arbutamine | Adenosine | p-value | Source(s) |
| Any Symptoms | 21/23 patients (91%) | 16/23 patients (70%) | 0.07 | [1][2] |
| Chest Pain | 77% | 46% | <0.05 | [4] |
| Flushing | 35% | 68% | <0.05 | [4] |
| Abnormal Taste | 23% | 54% | <0.05 | [4] |
| Palpitations | 54% | 25% | <0.05 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for Arbutamine and Adenosine stress tests in the context of SPECT myocardial perfusion imaging.
Arbutamine Stress Protocol
Arbutamine is typically administered using a computer-controlled, closed-loop infusion system (e.g., GenESA Device) that titrates the dose based on the patient's heart rate response.
-
Patient Preparation: Patients are instructed to fast for at least 3 hours prior to the test. Beta-blockers should be withheld for 24 hours if clinically permissible.
-
Baseline Measurements: A baseline 12-lead ECG and blood pressure are recorded.
-
Arbutamine Infusion: The infusion is initiated at a low dose (e.g., 0.1 mcg/kg/min) and is incrementally adjusted by the automated system to achieve a target heart rate (typically 85% of the age-predicted maximum). The maximum infusion rate is generally capped (e.g., 0.8 mcg/kg/min).
-
Radiotracer Injection: The radiopharmaceutical (e.g., 99mTc-sestamibi or 201Tl) is injected at peak stress, with the Arbutamine infusion continuing for at least one minute post-injection.
-
Monitoring: Continuous ECG and frequent blood pressure monitoring are performed throughout the infusion and recovery period.
-
Image Acquisition: SPECT imaging is performed at a designated time post-injection, according to standard laboratory protocols.
Adenosine Stress Protocol
Adenosine is administered as a continuous intravenous infusion at a fixed rate.
-
Patient Preparation: Patients should abstain from caffeine (B1668208) and other methylxanthines for at least 12 hours prior to the study.[5] Antianginal medications may be withheld.[5]
-
Baseline Measurements: A baseline 12-lead ECG and blood pressure are obtained.
-
Adenosine Infusion: Adenosine is infused intravenously at a constant rate of 140 mcg/kg/min for 6 minutes.[5][6][7]
-
Radiotracer Injection: The radiopharmaceutical is injected at the 3-minute mark of the Adenosine infusion.[5][6][7] The infusion is continued for the remaining 3 minutes.
-
Monitoring: Continuous ECG and blood pressure monitoring are performed throughout the infusion.
-
Image Acquisition: SPECT imaging is initiated following the completion of the stress protocol.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the distinct signaling pathways of Arbutamine and Adenosine.
References
- 1. A comparison of adenosine and arbutamine for myocardial perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. Arbutamine stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of adenosine, arbutamine and dobutamine as pharmacological stress agents during (99m)Tc-tetrofosmin SPECT imaging: a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine SPECT Thallium Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. asnc.org [asnc.org]
- 7. Pharmacologic Stress Testing Technique: Approach Considerations, Adenosine Technique, Dipyridamole (Persantine) Technique [emedicine.medscape.com]
Arbutamine vs. Exercise Stress Testing: A Head-to-Head Comparison in Animal Models
For Researchers, Scientists, and Drug Development Professionals
In the realm of cardiovascular research, inducing cardiac stress is crucial for evaluating myocardial ischemia, assessing cardiac function, and testing the efficacy of novel therapeutics. While exercise stress testing remains the physiological gold standard, pharmacological agents like arbutamine (B144426) offer a valuable alternative, particularly in preclinical animal models where controlled and reproducible stress induction is paramount. This guide provides an objective, data-driven comparison of arbutamine and exercise stress testing in commonly used animal models, focusing on experimental protocols, hemodynamic responses, and underlying signaling pathways.
Executive Summary
Arbutamine, a synthetic catecholamine, pharmacologically mimics the effects of exercise by stimulating β-adrenergic receptors, leading to increased heart rate and myocardial contractility.[1][2] Exercise, on the other hand, induces a complex, multi-system physiological response. While both methods effectively induce cardiac stress, the choice between them depends on the specific research question, the animal model, and the desired level of experimental control. Arbutamine offers precise dose-dependent control over cardiac workload, whereas exercise elicits a more holistic physiological stress response. This guide synthesizes available data from canine and porcine models to facilitate an informed decision for your research needs.
Hemodynamic and Cardiovascular Effects: A Comparative Overview
The following tables summarize the quantitative data on the hemodynamic and cardiovascular responses to arbutamine and exercise stress testing in canine and porcine models. It is important to note that the data presented are compiled from various studies with different experimental designs, and direct head-to-head comparative studies are limited.
Table 1: Hemodynamic Response to Arbutamine Stress in a Canine Model
| Parameter | Baseline (Pre-infusion) | Peak Arbutamine Infusion | Percent Change | Reference |
| Heart Rate (bpm) | 123 ± 5 | 208 ± 9 | +69% | [3] |
| Peak Positive Left Ventricular dP/dt (mmHg/s) | 2,201 ± 111 | 4,372 ± 453 | +98% | [3] |
| Mean Arterial Blood Pressure (mmHg) | Not consistently reported | Variable effects | - | [4] |
| Myocardial Blood Flow (Normal Zone, mL/min) | 31 ± 5 | 68 ± 11 | +119% | [3] |
Table 2: Cardiovascular Response to Treadmill Exercise in a Canine Model
| Parameter | Resting State | During/After Exercise | Percent Change | Reference |
| Heart Rate (bpm) | 72 | 205 (at 6.1 mph) | +185% | [5] |
| Left Ventricular Mass (g) | 83.6 | 91.2 (after 12 weeks training) | +9% | [5] |
| NT-proBNP (pmol/L) in healthy dogs | 435 | 523 (post-exercise) | +20% | [6] |
| Cardiac Troponin I (cTnI) in healthy dogs (ng/mL) | 0.020 | 0.024 (post-exercise) | +20% | [7] |
Table 3: Comparison of Arbutamine and Dobutamine (B195870) in a Porcine Model of Myocardial Ischemia
| Parameter | Dobutamine Infusion | Arbutamine Infusion | p-value | Reference |
| Wall Thickening (Ischemic Bed) | Increased | No significant change | p = 0.03 | [8] |
| Wall Thickening (Non-ischemic Bed) | Increased | Increased | - | [8] |
| Difference in Wall Thickening (Ischemic vs. Non-ischemic) | No significant difference (p=0.63) | Significant difference | p < 0.01 | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following sections outline typical methodologies for arbutamine and exercise stress testing in animal models.
Arbutamine Stress Testing Protocol (Canine Model)
This protocol is based on studies evaluating myocardial perfusion and function in dogs.[3][9]
-
Animal Preparation: Mongrel dogs are typically anesthetized, intubated, and mechanically ventilated. Catheters are placed in the femoral artery and vein for blood pressure monitoring and drug infusion, respectively. For open-chest models, a thoracotomy is performed to instrument the heart with flow probes and sonomicrometers.[3]
-
Induction of Myocardial Ischemia (if applicable): A hydraulic occluder or snare ligature is placed around a coronary artery (e.g., the left anterior descending artery) to create a stenosis that abolishes reactive hyperemia without reducing resting blood flow.[3]
-
Arbutamine Infusion: Arbutamine is infused intravenously at incrementally increasing doses. A common infusion protocol involves 7-minute stages at 5, 10, 50, 100, and 250 ng/kg/min.[3]
-
Data Acquisition: Hemodynamic parameters (heart rate, blood pressure, left ventricular pressure, dP/dt) and indices of myocardial function (wall thickening, segment shortening) are continuously monitored and recorded.[3][4] Myocardial blood flow can be measured using radiolabeled microspheres.[3]
-
Termination of Experiment: Following the final dose and data acquisition, animals are typically euthanized for tissue collection and analysis.[3]
Exercise Stress Testing Protocol (Canine Model)
This protocol is adapted from studies investigating the physiological effects of exercise training in dogs.[5][10][11]
-
Animal Acclimatization: Dogs are familiarized with the treadmill over several sessions to minimize stress and ensure voluntary participation. This involves short sessions of walking and trotting on the treadmill.[10][11]
-
Exercise Protocol: A typical submaximal exercise test consists of a multi-stage protocol on a motorized treadmill. For example, a six-stage protocol with a duration of three minutes per stage, starting with a 0% incline and increasing by 4% at each subsequent stage. The speed is individualized to the dog's comfortable trotting pace.[10] For maximal exercise testing, the speed and/or incline are progressively increased until the animal reaches exhaustion.[5]
-
Data Acquisition: Heart rate is monitored continuously via telemetry or ECG. Blood samples can be collected at rest and after exercise to measure biomarkers such as lactate, NT-proBNP, and cardiac troponins.[6][10] In some protocols, cardiovascular parameters are measured using previously implanted instrumentation.[5]
-
Cool-down: The exercise session is followed by a cool-down period of walking at a slow pace.[11]
Signaling Pathways
The molecular mechanisms underlying the cardiovascular responses to arbutamine and exercise differ significantly. Arbutamine primarily acts through a direct pharmacological pathway, while exercise activates a complex network of signaling cascades.
Arbutamine Signaling Pathway
Arbutamine is a synthetic catecholamine that primarily functions as a β-adrenergic receptor agonist, with higher selectivity for β-receptors over α-receptors.[1][12] Its cardiac effects are mediated through the classical β-adrenergic signaling cascade.
References
- 1. Arbutamine | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Arbutamine stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. A novel catecholamine, arbutamine, for a pharmacological cardiac stress agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Exercise Testing and Physical Activity in Dogs: From Health to Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of dobutamine and arbutamine on regional myocardial function in a porcine model of myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arbutamine stress perfusion imaging in dogs with critical coronary artery stenoses: (99m)Tc-sestamibi versus (201)Tl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical use of submaximal treadmill exercise testing and assessments of cardiac biomarkers NT-proBNP and cTnI in dogs with presymptomatic mitral regurgitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. go.drugbank.com [go.drugbank.com]
Validating Arbutamine-Induced Ischemia with Cardiac Magnetic resonance imaging (cMRI): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The non-invasive detection of myocardial ischemia is critical in the diagnosis and risk stratification of patients with suspected or known coronary artery disease (CAD). Pharmacological stress cardiac magnetic resonance imaging (cMRI) has emerged as a robust and accurate modality for this purpose. While several stress agents are routinely used, this guide provides a comparative overview of arbutamine (B144426) and other commonly used pharmacological stressors for inducing ischemia in a cMRI setting. This document is intended to be a resource for researchers and drug development professionals interested in the validation and application of these agents in cardiac imaging.
Comparison of Pharmacological Stress Agents for cMRI
Arbutamine, a synthetic catecholamine, induces cardiac stress by stimulating beta-adrenergic receptors, leading to an increase in heart rate and myocardial contractility.[1][2] This action mimics the physiological effects of exercise, thereby unmasking ischemia in the presence of significant coronary artery stenosis. While arbutamine has been evaluated with other imaging modalities, its validation with cMRI is less documented compared to agents like dobutamine (B195870), adenosine (B11128), and regadenoson (B1679255).
This guide compares arbutamine with these alternatives, focusing on their mechanism of action, diagnostic performance, and experimental protocols in the context of cMRI.
Quantitative Performance Data
The following table summarizes the diagnostic accuracy of various pharmacological stress agents in detecting significant coronary artery disease, as determined by cMRI. It is important to note that direct head-to-head comparative data for arbutamine in a cMRI setting is limited.
| Stress Agent | Imaging Parameter | Sensitivity | Specificity | Diagnostic Accuracy | Study Population/Notes |
| Arbutamine | Wall Motion Abnormalities | Data Not Available for cMRI | Data Not Available for cMRI | Data Not Available for cMRI | Limited data for cMRI. Similar imaging results to dobutamine in SPECT and echocardiography.[3] |
| Dobutamine | Wall Motion Abnormalities | 83-96%[4] | 80-100%[4] | 86% vs. 70% for DSE[5] | High-dose protocols often used.[4] |
| Myocardial Perfusion | 92%[6] | 75%[6] | Not Reported | Head-to-head with adenosine perfusion.[6] | |
| Adenosine | Myocardial Perfusion | 91%[7] | 62%[7] | 90.3% in LVSD[8] | Vasodilator-induced perfusion defects. |
| Wall Motion Abnormalities | 40%[7] | 96%[7] | Not Reported | Less sensitive for inducing wall motion abnormalities compared to dobutamine.[7] | |
| Regadenoson | Myocardial Perfusion | Similar to Adenosine[9] | Similar to Adenosine[9] | Good diagnostic accuracy[9] | A2A receptor agonist with a favorable side effect profile.[10] |
DSE: Dobutamine Stress Echocardiography; LVSD: Left Ventricular Systolic Dysfunction; SPECT: Single-Photon Emission Computed Tomography.
Signaling Pathways of Beta-Adrenergic Agonists
Arbutamine and dobutamine exert their effects through the stimulation of beta-adrenergic receptors, primarily β1 receptors in the heart. This activation initiates a downstream signaling cascade that results in increased cardiac contractility and heart rate.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized experimental protocols for pharmacological stress cMRI. Specific parameters may vary based on the imaging system and patient characteristics.
General Subject Preparation
-
Informed Consent: Obtain written informed consent from all subjects.
-
Fasting: Patients are typically required to fast for 4-6 hours prior to the scan.
-
Medication Review: Beta-blockers and other medications that may interfere with the stress agent are often withheld for 24-48 hours prior to the study.
-
Caffeine (B1668208) and Nicotine (B1678760) Abstinence: Patients should avoid caffeine and nicotine for at least 24 hours before the scan, especially when vasodilator stress agents are used.
-
IV Access: Establish intravenous access in a suitable peripheral vein for the administration of the stress agent and contrast medium.
Arbutamine/Dobutamine Stress cMRI Protocol (Wall Motion Assessment)
-
Baseline Imaging: Acquire resting cine cMRI sequences to assess baseline left ventricular function and wall motion.
-
Stress Agent Infusion:
-
Arbutamine: Administered via a computer-controlled, closed-loop delivery system that adjusts the infusion rate based on the patient's heart rate and blood pressure response.[3]
-
Dobutamine: Infused intravenously in incremental doses, typically starting at 5-10 µg/kg/min and increasing every 3 minutes to a maximum of 40-50 µg/kg/min, until the target heart rate is achieved.[4] Atropine may be co-administered to augment the heart rate response.
-
-
Stress Imaging: Acquire cine cMRI sequences at each stage of the infusion to assess for inducible wall motion abnormalities.
-
Monitoring: Continuously monitor ECG, heart rate, and blood pressure throughout the procedure.
-
Termination Criteria: The infusion is terminated upon reaching the target heart rate, developing significant symptoms (e.g., chest pain, severe dyspnea), significant ECG changes, hypotension, or arrhythmias.
Vasodilator (Adenosine/Regadenoson) Stress cMRI Protocol (Perfusion Assessment)
-
Baseline Imaging: Acquire resting first-pass perfusion cMRI sequences following a bolus injection of a gadolinium-based contrast agent.
-
Stress Agent Infusion:
-
Stress Perfusion Imaging: During peak stress, a second bolus of the contrast agent is administered, and first-pass perfusion images are acquired.
-
Late Gadolinium Enhancement (LGE): LGE images are typically acquired 10-15 minutes after the last contrast injection to assess for myocardial scarring and infarction.
Experimental Workflow for Stress cMRI
The following diagram illustrates a typical workflow for a pharmacological stress cMRI study.
Conclusion
Pharmacological stress cMRI is a valuable tool for the non-invasive assessment of myocardial ischemia. While dobutamine, adenosine, and regadenoson are well-established stress agents for this modality, the use of arbutamine in cMRI is not as extensively documented. The available data suggests that arbutamine has a similar mechanism of action to dobutamine and produces comparable results in other imaging modalities.[3] Further research, including direct head-to-head comparative studies with cMRI, is warranted to fully validate the diagnostic performance and clinical utility of arbutamine in this setting. This guide provides a framework for researchers and clinicians to understand the current landscape of pharmacological stress agents for cMRI and to design future studies to fill the existing knowledge gaps.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Characterization of the adrenergic activity of arbutamine, a novel agent for pharmacological stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct comparison of arbutamine and dobutamine stress testing with myocardial perfusion imaging and echocardiography in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac stress MR imaging with dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Stress Cardiovascular Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-to-head comparison of first-pass MR perfusion imaging during adenosine and high-dose dobutamine/atropine stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of dobutamine stress magnetic resonance, adenosine stress magnetic resonance, and adenosine stress magnetic resonance perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Diagnostic accuracy of adenosine versus dobutamine stress perfusion cardiovascular magnetic resonance to detect severe coronary artery disease in patients with reduced left ventricular ejection fraction - University of Leicester - Figshare [figshare.le.ac.uk]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
Cross-validation of Arbutamine stress test results with histopathological findings
Arbutamine (B144426), a synthetic catecholamine, induces physiological stress by increasing heart rate and myocardial contractility, mimicking the effects of exercise.[1][2] This pharmacologically induced stress can unmask myocardial ischemia in the presence of significant coronary artery blockages, which can be detected by various imaging techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the performance and methodologies of arbutamine stress testing.
Comparative Diagnostic Accuracy of Arbutamine Stress Testing
The diagnostic performance of arbutamine stress testing has been evaluated in several clinical trials, often in comparison to exercise stress testing or stress tests using other pharmacological agents like dobutamine. The following tables summarize key quantitative data from these studies.
| Study | Comparison Group | Diagnostic Endpoint | Arbutamine Sensitivity | Comparison Sensitivity | Arbutamine Specificity | Comparison Specificity | Arbutamine Accuracy | Comparison Accuracy |
| Ketteler et al. (1997)[3] | Exercise Echocardiography | Significant Stenotic CAD | 76% | - | 96% | - | 82% | - |
| Cohen et al. (1995)[4] | Exercise Stress Testing | Angina and/or ECG Evidence of Ischemia | 77% | 58% | - | - | - | - |
| Cohen et al. (1995)[4] | Exercise Stress Testing | Echocardiography (Wall Motion Abnormalities) | 88% | 79% | - | - | - | - |
| The International Arbutamine Study Group (1995)[5] | Exercise Stress Testing | Angina or ST Segment Change | 84% | 75% | - | - | - | - |
Table 1: Diagnostic Performance of Arbutamine Stress Testing in Detecting Coronary Artery Disease.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. The following sections describe the protocols used in key studies evaluating arbutamine stress testing.
Arbutamine Stress Echocardiography Protocol (Ketteler et al., 1997)[3]
-
Patient Population: Patients with suspected significant stenotic coronary artery disease.
-
Arbutamine Administration: Arbutamine was delivered via a computerized drug delivery and monitoring device (GenESA System). The infusion rate was automatically adjusted based on the patient's heart rate feedback to achieve a target heart rate.
-
Echocardiographic Imaging: Two-dimensional echocardiography was performed at baseline and throughout the arbutamine infusion. Images were acquired in standard views to assess global and regional myocardial wall motion.
-
Diagnostic Criteria: A positive test was defined by the development of new or worsening regional wall motion abnormalities during stress.
-
Reference Standard: The presence of significant stenotic coronary artery disease was confirmed by coronary angiography.
Comparative Protocol of Arbutamine versus Exercise Stress Testing (Cohen et al., 1995)[4]
-
Patient Population: 45 patients with angiographically documented coronary artery disease.
-
Arbutamine Protocol: Arbutamine was infused to induce stress. The primary endpoints were the provocation of clinical (angina), electrocardiographic (≥0.1 mV ST depression), or echocardiographic (induced wall motion abnormality) evidence of transient stress-induced ischemia.
-
Exercise Protocol: Patients underwent symptom-limited exercise stress testing.
-
Data Comparison: The sensitivity for detecting myocardial ischemia was compared between the arbutamine and exercise tests using the different endpoints.
Signaling Pathway of Arbutamine
Arbutamine exerts its effects primarily through the activation of beta-adrenergic receptors.[1][6][7] This activation initiates a downstream signaling cascade within cardiomyocytes, leading to increased heart rate and contractility.
Caption: Arbutamine signaling pathway in cardiomyocytes.
Conclusion
Arbutamine stress testing is a well-validated diagnostic tool for the detection of coronary artery disease, demonstrating comparable or, in some aspects, superior sensitivity to exercise stress testing.[4][5] While direct histopathological correlation is lacking in the literature, its diagnostic accuracy is supported by extensive clinical data using coronary angiography as a reference. The provided experimental protocols and the signaling pathway diagram offer valuable resources for researchers and professionals in the field of drug development and cardiovascular research.
References
- 1. Arbutamine | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical and diagnostic utility of arbutamine for cardiovascular stress testing during echocardiographic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arbutamine stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arbutamine vs. exercise stress testing in patients with coronary artery disease: evaluation by echocardiography and electrocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stress testing with closed-loop arbutamine as an alternative to exercise. The International Arbutamine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Characterization of the adrenergic activity of arbutamine, a novel agent for pharmacological stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Arbutamine and Regadenoson for Research Applications
For researchers and drug development professionals in the cardiovascular field, the selection of appropriate pharmacological stress agents is critical for accurate and reproducible experimental outcomes. This guide provides a detailed comparative analysis of two such agents: arbutamine (B144426) and regadenoson (B1679255). While both are utilized to induce cardiovascular stress, their distinct mechanisms of action, receptor profiles, and hemodynamic effects have significant implications for their application in research settings.
Mechanism of Action and Pharmacological Profile
Arbutamine is a synthetic catecholamine that functions as a non-selective β-adrenergic receptor agonist, with a more pronounced effect on β1 receptors, and also possesses some α-adrenergic receptor activity.[1][2][3] Its mechanism of action closely mimics the physiological stress of exercise by increasing heart rate, myocardial contractility, and systolic blood pressure.[2][4] The partial α-agonist activity of arbutamine helps to mitigate the hypotensive effects that can be seen with pure β-agonists.[2]
Regadenoson , in contrast, is a selective A2A adenosine (B11128) receptor agonist.[5][6] Activation of the A2A receptors in the coronary arteries leads to vasodilation and a subsequent increase in coronary blood flow, which is the basis of its use as a pharmacological stress agent.[4][6] Its selectivity for the A2A receptor is a key characteristic, as it minimizes the side effects associated with the activation of other adenosine receptor subtypes, such as A1, A2B, and A3.[7][8]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for arbutamine and regadenoson based on available experimental data. It is important to note that these values are derived from separate studies and not from direct head-to-head comparative trials.
Table 1: Receptor Binding and Potency
| Parameter | Arbutamine | Regadenoson | Source |
| Primary Target(s) | β1 and β2 adrenergic receptors | A2A adenosine receptor | [1][2],[5][6] |
| Receptor Affinity (Ki) | Not explicitly found as Kᵢ, but pD₂ values are reported: - β1 (rat atria): 9.0 ± 0.19 - β2 (guinea pig trachea): 7.9 ± 0.1 | - A2A (human): 290 nM - A1 (human): >13-fold lower affinity than A2A - A2B and A3 (human): >30-fold lower affinity than A2A | [1],[5] |
| Potency (EC50) | Not explicitly found | 6.4 ± 1.2 nM (for coronary vasodilation) | [4] |
Table 2: Pharmacokinetic Properties
| Parameter | Arbutamine | Regadenoson | Source |
| Administration | Intravenous infusion | Intravenous bolus injection | [2],[9] |
| Elimination Half-life | Approximately 8 minutes | Initial phase: 2-4 minutes; Intermediate phase: ~30 minutes; Terminal phase: ~2 hours | [2],[10] |
| Metabolism | Primarily hepatic metabolism to methoxyarbutamine | Not extensively metabolized by the cytochrome P450 system | [2],[10] |
| Excretion | Primarily renal | Primarily renal (approximately 58%) | [2],[10] |
Table 3: Hemodynamic Effects
| Parameter | Arbutamine | Regadenoson | Source |
| Heart Rate | Significant increase | Significant increase | [2][4],[7][11] |
| Blood Pressure | Increased systolic blood pressure, potential for less hypotension compared to pure β-agonists | Mild and transient decrease in systolic and diastolic blood pressure | [2],[4][7] |
| Coronary Blood Flow | Increased due to increased myocardial oxygen demand | Directly increased via coronary vasodilation | [3],[4][6] |
Signaling Pathways
The signaling pathways for arbutamine and regadenoson are distinct, reflecting their different receptor targets.
Arbutamine Signaling Pathway
Regadenoson Signaling Pathway
Experimental Protocols
While direct comparative studies are lacking, a general experimental workflow for evaluating and comparing cardiac stress agents like arbutamine and regadenoson in a research setting can be outlined.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of arbutamine and regadenoson for their respective target receptors and assess their selectivity.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cell lines or tissues endogenously expressing the target receptors (e.g., β-adrenergic receptors, A2A adenosine receptors).
-
Radioligand Binding: Incubate the membrane preparations with a known radiolabeled ligand for the target receptor in the presence of varying concentrations of the unlabeled test compound (arbutamine or regadenoson).
-
Separation and Counting: Separate the bound from the unbound radioligand by rapid filtration.
-
Data Analysis: Quantify the radioactivity of the bound fraction using a scintillation counter. The data is then used to calculate the IC50 (concentration of the drug that inhibits 50% of the specific binding of the radioligand), which can be converted to the Ki value using the Cheng-Prusoff equation.
In Vivo Hemodynamic Assessment in Animal Models
Objective: To evaluate the in vivo hemodynamic effects of arbutamine and regadenoson.
Methodology:
-
Animal Model: Use an appropriate animal model, such as rats, dogs, or pigs, instrumented for hemodynamic monitoring.
-
Instrumentation: Anesthetize the animals and insert catheters to measure heart rate, blood pressure, and coronary blood flow (e.g., using a Doppler flow probe).
-
Drug Administration: Administer arbutamine (as an infusion) or regadenoson (as a bolus injection) intravenously.
-
Data Acquisition: Continuously record hemodynamic parameters before, during, and after drug administration.
-
Data Analysis: Analyze the changes in heart rate, blood pressure, and coronary blood flow to determine the magnitude and duration of the drug's effect.
Experimental Workflow
Conclusion for Research Applications
The choice between arbutamine and regadenoson for research applications will largely depend on the specific scientific question being addressed.
-
Arbutamine is suitable for studies aiming to mimic the physiological stress of exercise, where an increase in myocardial oxygen demand is the desired outcome. Its combined inotropic and chronotropic effects provide a model of demand-induced ischemia.
-
Regadenoson is the preferred agent for studies focused on coronary vasodilation and perfusion. Its selective A2A receptor agonism allows for the isolation of this specific physiological response with fewer confounding systemic effects, making it a cleaner tool for investigating coronary flow reserve and perfusion abnormalities.
Researchers should carefully consider the distinct pharmacological profiles and mechanisms of action of these two agents when designing their experiments to ensure the most relevant and interpretable results.
References
- 1. Characterization of the adrenergic activity of arbutamine, a novel agent for pharmacological stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Arbutamine | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. What is the mechanism of Regadenoson? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Prognostic value of normal regadenoson stress perfusion cardiovascular magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. A population pharmacokinetic/pharmacodynamic analysis of regadenoson, an adenosine A2A-receptor agonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regadenoson and adenosine are equivalent vasodilators and are superior than dipyridamole- a study of first pass quantitative perfusion cardiovascular magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Arrhythmogenic Potential of Arbutamine and Other Catecholamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the arrhythmogenic potential of arbutamine (B144426), a synthetic catecholamine developed for cardiac stress testing, with other commonly used catecholamines such as dobutamine (B195870), isoproterenol, norepinephrine, and epinephrine (B1671497). The information is supported by experimental data from clinical and preclinical studies to assist researchers and drug development professionals in understanding the relative cardiac safety profiles of these agents.
Executive Summary
Catecholamines are a class of sympathomimetic amines that play a crucial role in cardiovascular regulation. While their inotropic and chronotropic effects are therapeutically beneficial in various clinical settings, including cardiac stress testing and management of heart failure and shock, they also carry an inherent risk of inducing cardiac arrhythmias. This guide focuses on comparing the arrhythmogenic potential of arbutamine against other catecholamines by examining their effects on cardiac electrophysiology and the incidence of arrhythmias observed in experimental studies. The data presented herein aims to provide a clearer understanding of the relative risk profiles, which is critical for drug development and clinical application.
Comparative Analysis of Arrhythmogenic Potential
The arrhythmogenic potential of catecholamines is closely linked to their receptor selectivity and their downstream effects on cardiac ion channels and calcium handling. The following tables summarize the available quantitative data from comparative studies.
Adrenergic Receptor Selectivity
The interaction of catecholamines with different adrenergic receptor subtypes (α1, β1, β2) significantly influences their electrophysiological effects.
| Catecholamine | β1-Adrenergic Receptor | β2-Adrenergic Receptor | α1-Adrenergic Receptor |
| Arbutamine | Agonist | Agonist | Mild Agonist |
| Dobutamine | Predominant Agonist | Weak Agonist | Weak Agonist |
| Isoproterenol | Potent Agonist | Potent Agonist | Negligible |
| Norepinephrine | Potent Agonist | Weak Agonist | Potent Agonist |
| Epinephrine | Potent Agonist | Potent Agonist | Potent Agonist |
Clinical and Preclinical Arrhythmia Incidence
The following table presents data on the incidence of arrhythmias from comparative studies.
| Catecholamine | Study Population/Model | Dosage | Arrhythmia Incidence | Citation(s) |
| Arbutamine | Patients undergoing stress echocardiography | Computerized closed-loop delivery system | 40.4% (21 out of 52 patients) experienced arrhythmias (mostly premature ventricular contractions). | [1] |
| Dobutamine | Patients undergoing stress echocardiography | 5-40 µg/kg/min | 34.3% (12 out of 35 patients) experienced arrhythmias (mostly premature ventricular contractions). | [1] |
| Dobutamine | Thiamylal-halothane anesthetized dogs | 11.6 ± 5.2 µg/kg/min (vagotomized) to 21.9 ± 13.9 µg/kg/min (non-vagotomized) | Dosage required to produce ventricular arrhythmias. | [2] |
| Dopamine | Thiamylal-halothane anesthetized dogs | 22.8 ± 14.8 µg/kg/min (vagotomized) to 35.3 ± 13.5 µg/kg/min (non-vagotomized) | Dosage required to produce ventricular arrhythmias. | [2] |
| Epinephrine | Thiamylal-halothane anesthetized dogs | 0.6 ± 0.2 µg/kg/min (vagotomized) to 0.8 ± 0.3 µg/kg/min (non-vagotomized) | Dosage required to produce ventricular arrhythmias. | [2] |
| Epinephrine | Patients in cardiogenic shock | Titrated to maintain mean arterial pressure | Associated with new arrhythmias in 3 out of 15 patients when compared to a norepinephrine-dobutamine combination. | [3] |
| Isoproterenol | Patients undergoing electrophysiology study | 1 and 2 µ g/min | Sustained polymorphic ventricular tachycardia occurred in 5% of cases. | [4] |
| Dobutamine | Patients undergoing electrophysiology study | 10, 20, and 30 µg/kg/min | Sustained polymorphic ventricular tachycardia occurred in 3.5% of cases. | [4] |
Experimental Protocols
Arbutamine vs. Dobutamine in Stress Echocardiography
-
Objective: To compare the safety and efficacy of arbutamine and dobutamine in inducing myocardial ischemia for detection of coronary artery disease.[1]
-
Study Population: 52 patients underwent arbutamine stress echocardiography and 35 patients underwent dobutamine stress echocardiography.[1]
-
Arbutamine Administration: Administered via a computerized, closed-loop delivery system to achieve a target heart rate.[1]
-
Dobutamine Administration: Infused at incremental doses of 5, 10, 20, 30, and 40 µg/kg/min at 3-minute intervals.[1]
-
Endpoint: The primary endpoints were the detection of new or worsening wall motion abnormalities. The incidence of side effects, including arrhythmias, was recorded.[1]
Arrhythmogenicity of Dopamine, Dobutamine, and Epinephrine in Anesthetized Dogs
-
Objective: To determine the arrhythmogenic potential of epinephrine, dopamine, and dobutamine.[2]
-
Animal Model: Thiamylal-halothane anesthetized dogs, both vagotomized and non-vagotomized.[2]
-
Drug Administration: The catecholamines were administered by constant-rate infusion.[2]
-
Measurements: Electrocardiograms and atrioventricular bundle electrograms were recorded to detect atrial, junctional, and ventricular arrhythmias.[2]
-
Endpoint: The dosage of each catecholamine required to produce ventricular arrhythmias was determined.[2]
Signaling Pathways and Experimental Workflow
Catecholamine-Induced Arrhythmogenesis Signaling Pathway
Catecholamines exert their arrhythmogenic effects primarily through β1-adrenergic receptor stimulation in cardiac myocytes. This activation leads to a cascade of intracellular events that can create an environment ripe for arrhythmias.
Caption: Signaling cascade of catecholamine-induced arrhythmogenesis.
Experimental Workflow for Assessing Arrhythmogenic Potential
A typical experimental workflow to assess the arrhythmogenic potential of a catecholamine involves a multi-step process, from in vitro single-cell studies to in vivo animal models.
Caption: Workflow for arrhythmogenic potential assessment.
Discussion
The available data suggests that all catecholamines possess some degree of arrhythmogenic potential, which is intrinsically linked to their mechanism of action. The differences in their arrhythmogenic profiles appear to be related to their relative selectivity for adrenergic receptor subtypes and the resulting balance of electrophysiological effects.
Arbutamine, with its mixed β1, β2, and mild α1 agonist activity, demonstrates a notable incidence of arrhythmias in clinical stress testing, comparable to dobutamine.[1] The preclinical data in dogs suggests that dobutamine has a lower arrhythmogenic potential than epinephrine and dopamine, requiring a higher dose to induce ventricular arrhythmias.[2] Epinephrine, with its potent α and β adrenergic stimulation, appears to have a higher arrhythmogenic risk.[2][3] Isoproterenol, a non-selective β-agonist, is also known to be pro-arrhythmic.
The arrhythmogenic mechanisms of catecholamines are multifactorial.[5] Activation of β1-adrenergic receptors increases intracellular cyclic AMP (cAMP) and protein kinase A (PKA) activity. This leads to phosphorylation of L-type calcium channels, causing increased calcium influx, and phosphorylation of phospholamban, which enhances sarcoplasmic reticulum calcium uptake. These changes can lead to calcium overload, delayed afterdepolarizations (DADs), and triggered activity.[6] Catecholamines can also prolong the action potential duration in human failing ventricular myocytes, leading to early afterdepolarizations (EADs).[7]
Conclusion
The choice of a catecholamine for clinical use requires a careful consideration of its desired therapeutic effects versus its potential for arrhythmogenesis. Arbutamine, designed for cardiac stress testing, exhibits an arrhythmogenic profile that is comparable to dobutamine in the clinical setting. Preclinical studies suggest that dobutamine may have a more favorable safety profile compared to epinephrine and dopamine. Further head-to-head clinical trials and comprehensive in vitro electrophysiological studies are warranted to provide a more definitive ranking of the arrhythmogenic potential of these agents. This information is crucial for the development of safer cardiac stress agents and for optimizing the management of patients requiring inotropic support.
References
- 1. Arrhythmogenic effects of catecholamines are decreased in heart failure induced by rapid pacing in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. fortunejournals.com [fortunejournals.com]
- 5. Direct comparison of arbutamine and dobutamine stress testing with myocardial perfusion imaging and echocardiography in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Norepinephrine induces action potential prolongation and early afterdepolarizations in ventricular myocytes isolated from human end-stage failing hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Arbutamine's Mechanism of Action: A Comparative Guide to CRISPR-Modified Cell Lines and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using CRISPR-modified cell lines to validate the mechanism of action of Arbutamine (B144426), a nonselective β-adrenoceptor agonist. We will objectively compare the performance of CRISPR-based methods with other alternatives, supported by experimental data and detailed protocols.
Introduction to Arbutamine and its Mechanism of Action
Arbutamine is a synthetic catecholamine that acts as a potent, nonselective agonist for β1, β2, and β3-adrenergic receptors.[1] Its primary clinical use is in cardiac stress testing to diagnose coronary artery disease in patients unable to exercise.[2] Arbutamine mimics the effects of exercise by increasing heart rate (chronotropic effect) and myocardial contractility (inotropic effect), thereby increasing cardiac workload.[2][3] This action is mediated through the activation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately result in increased cardiac myocyte contraction.[5]
The Role of Target Validation in Drug Development
Validating the mechanism of action of a drug is a critical step in the drug development pipeline. It confirms that the drug interacts with its intended molecular target to produce the desired therapeutic effect. Robust target validation can reduce the high attrition rates in drug development by identifying non-viable candidates early in the process.
Comparison of Target Validation Methods
CRISPR-Cas9 technology has emerged as a powerful tool for target validation due to its precision and ease of use. However, it is essential to compare it with other established and alternative methods to understand its advantages and limitations.
Quantitative Comparison of Gene Editing Technologies
The following table summarizes the key performance metrics of CRISPR-Cas9, TALENs (Transcription Activator-Like Effector Nucleases), and ZFNs (Zinc-Finger Nucleases) for drug target validation.
| Feature | CRISPR-Cas9 | TALENs | ZFNs |
| On-Target Efficiency | High (can exceed 90%) | High (up to 90%)[6] | Moderate to High |
| Off-Target Mutations | Can be a concern, but minimized with careful guide RNA design and use of high-fidelity Cas9 variants[7] | Generally lower than CRISPR-Cas9[6] | Can be significant, design is complex[8] |
| Design Complexity | Low (requires designing a ~20 nucleotide guide RNA)[7] | High (requires protein engineering for each target)[9] | Very High (requires complex protein engineering)[10] |
| Cost | Low[11] | High[11] | Very High |
| Throughput | High (suitable for large-scale screens) | Low | Low |
| Delivery | Relatively easy (smaller components) | More challenging due to larger protein size[9] | Challenging due to large protein size |
Qualitative Comparison of Validation Methodologies
| Method | Principle | Advantages | Disadvantages |
| CRISPR-Modified Cell Lines | Precise knockout or modification of the target gene (e.g., specific β-adrenergic receptor subtypes) to observe the loss of drug effect. | High specificity, can create stable knockout cell lines, relatively fast and cost-effective. | Potential for off-target effects, may not fully mimic the effect of a small molecule inhibitor. |
| RNA interference (RNAi) | Silencing of the target gene expression using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs). | Relatively simple and fast for transient knockdown. | Incomplete knockdown, potential for off-target effects, transient effect. |
| Small Molecule Inhibitors/Antagonists | Use of selective antagonists to block the receptor and observe the inhibition of the drug's effect. | Directly mimics the action of a competing drug. | Availability of specific and potent inhibitors can be limited, potential for off-target effects of the inhibitor itself. |
| Expression of Dominant-Negative Mutants | Overexpression of a non-functional version of the target protein to compete with the endogenous protein. | Can provide insights into protein function. | Incomplete inhibition, potential for off-target effects due to overexpression. |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to validate Arbutamine's mechanism of action using CRISPR-modified cell lines. The proposed model system is a human-induced pluripotent stem cell-derived cardiomyocyte (hiPSC-CM) line, which provides a physiologically relevant in vitro model.[12][13]
CRISPR/Cas9-Mediated Knockout of Adrenergic Receptors in hiPSC-CMs
Objective: To generate stable knockout cell lines for individual β-adrenergic receptor subtypes (ADRB1, ADRB2, ADRB3) in hiPSC-CMs.
Materials:
-
hiPSC-CMs
-
Lentiviral vectors expressing Cas9 nuclease and a single guide RNA (sgRNA) targeting the gene of interest (e.g., ADRB1)
-
Lipofectamine for transfection
-
Puromycin (B1679871) for selection
-
PCR primers for genotyping
-
Sanger sequencing reagents
-
Western blotting reagents
Protocol:
-
sgRNA Design and Cloning: Design three to four sgRNAs targeting the early exons of the ADRB1, ADRB2, and ADRB3 genes using a publicly available design tool. Clone the sgRNA sequences into a lentiviral expression vector that also contains the Cas9 gene and a puromycin resistance cassette.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles.
-
Transduction of hiPSC-CMs: Transduce hiPSC-CMs with the lentiviral particles.
-
Selection: Two days post-transduction, select for successfully transduced cells by adding puromycin to the culture medium.
-
Clonal Expansion: After selection, isolate single cell clones and expand them to establish stable knockout cell lines.
-
Genotyping: Extract genomic DNA from the expanded clones. Use PCR to amplify the targeted region of the gene. Sequence the PCR products using Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation and subsequent gene knockout.
-
Protein Knockout Confirmation: Perform Western blotting to confirm the absence of the target β-adrenergic receptor protein in the knockout cell lines.
Cyclic AMP (cAMP) Assay
Objective: To measure the effect of Arbutamine on intracellular cAMP levels in wild-type and β-adrenergic receptor knockout hiPSC-CMs.
Materials:
-
Wild-type and knockout hiPSC-CMs
-
Arbutamine
-
Forskolin (positive control)
-
Propranolol (β-blocker, negative control)
-
cAMP-Glo™ Assay kit (Promega) or similar
-
Luminometer
Protocol:
-
Cell Plating: Plate wild-type and knockout hiPSC-CMs in a 96-well plate.
-
Drug Treatment: Treat the cells with varying concentrations of Arbutamine. Include a positive control (Forskolin, a direct activator of adenylyl cyclase) and a negative control (co-treatment with Arbutamine and Propranolol).
-
Cell Lysis and cAMP Detection: Following the manufacturer's instructions for the cAMP-Glo™ Assay, lyse the cells to release cAMP. Add the detection solution containing a kinase that is activated by cAMP.
-
Luminescence Measurement: Add a luciferase-containing reagent that produces light in an amount inversely proportional to the amount of cAMP. Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the Arbutamine concentration to generate dose-response curves. A loss of response in the knockout cell lines compared to the wild-type cells will confirm the role of the specific β-adrenergic receptor subtype in Arbutamine's effect on cAMP production.
Cell Contractility Assay
Objective: To measure the effect of Arbutamine on the contractility of wild-type and β-adrenergic receptor knockout hiPSC-CMs.
Materials:
-
Wild-type and knockout hiPSC-CMs
-
Arbutamine
-
Collagen solution
-
24-well plates
-
Microscope with image analysis software
Protocol:
-
Collagen Gel Preparation: Prepare a collagen gel solution and mix it with a suspension of hiPSC-CMs.
-
Gel Polymerization: Dispense the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C.
-
Drug Treatment: After polymerization, add culture medium containing different concentrations of Arbutamine to the wells.
-
Contraction Measurement: Over time, the cardiomyocytes will contract the collagen gel. Capture images of the gels at regular intervals.
-
Data Analysis: Use image analysis software to measure the area of the collagen gels. A decrease in gel area indicates cell contraction. Plot the change in gel area against Arbutamine concentration. A diminished contractile response in the knockout cell lines will validate the involvement of the targeted receptor in Arbutamine-induced inotropy.
Visualizing Pathways and Workflows
Arbutamine Signaling Pathway
Caption: Arbutamine signaling pathway in cardiomyocytes.
Experimental Workflow for Target Validation
References
- 1. Characterization of the adrenergic activity of arbutamine, a novel agent for pharmacological stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arbutamine | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hemodynamic effects of arbutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 5. Beta Adrenergic Receptors | Thoracic Key [thoracickey.com]
- 6. ijisrt.com [ijisrt.com]
- 7. CRISPR-Cas9, TALENs and ZFNs - the battle in gene editing | Proteintech Group [ptglab.com]
- 8. CRISPR-Cas9 vs TALEN vs ZFN: Precision Gene Editing Compared [synapse.patsnap.com]
- 9. news-medical.net [news-medical.net]
- 10. CRISPR vs. TALEN vs. ZFN: Which Gene Editing Tool Is Right? [synapse.patsnap.com]
- 11. studentsxstudents.com [studentsxstudents.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel Approaches to Program Cells to Differentiate into Cardiomyocytes in Myocardial Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Arbutamine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Arbutamine (B144426) Hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Arbutamine Hydrochloride with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of accidental contact, refer to the established safety protocols for the specific laboratory environment.
Step-by-Step Disposal Protocol
Due to the lack of specific federal classification for this compound as a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), a conservative approach is mandated. Therefore, it is recommended to manage all this compound waste as hazardous pharmaceutical waste.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, expired stock, solutions, and contaminated labware (e.g., vials, syringes, pipette tips), must be segregated from non-hazardous waste streams.
-
Label a dedicated, leak-proof, and clearly marked hazardous waste container as "Hazardous Waste - Contains this compound."
2. Containerization:
-
Solid this compound waste should be placed in a securely sealed container to prevent the release of dust.
-
Liquid waste containing this compound should be collected in a compatible, sealed container. Ensure the container is resistant to the solvent used for the solution.
-
Do not mix this compound waste with other incompatible chemical waste.
3. Storage:
-
Store the designated hazardous waste container in a secure, secondary containment area away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated.
4. Disposal:
-
Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.
-
Provide the disposal company with all available information regarding the waste, including its identity and any other chemicals present in the waste stream.
-
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. Flushing of hazardous pharmaceutical waste is prohibited by the Environmental Protection Agency (EPA).[1]
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily governed by the EPA under the RCRA.[1][2][3] While this compound is not explicitly listed as a P- or U-series hazardous waste, it may exhibit characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[4] Therefore, treating it as such is the most compliant and safest course of action.
Data Presentation: Qualitative Waste Management Summary
| Waste Stream | Recommended Disposal Method | Regulatory Consideration |
| Unused/Expired Solid Arbutamine HCl | Collection in a labeled, sealed hazardous waste container for incineration. | Treat as hazardous pharmaceutical waste in accordance with EPA RCRA regulations.[1][2][3] |
| Aqueous Solutions of Arbutamine HCl | Collection in a labeled, sealed hazardous waste container for incineration. | Treat as hazardous pharmaceutical waste in accordance with EPA RCRA regulations.[1][2][3] |
| Contaminated Labware (glass, plastic) | Collection in a labeled, sealed hazardous waste container for incineration. | Treat as hazardous pharmaceutical waste in accordance with EPA RCRA regulations.[1][2][3] |
| Contaminated PPE (gloves, etc.) | Collection in a labeled, sealed hazardous waste container for incineration. | Treat as hazardous pharmaceutical waste in accordance with EPA RCRA regulations.[1][2][3] |
Experimental Protocols Cited
This guidance is based on established best practices for the management of pharmaceutical waste and does not cite specific experimental protocols for this compound. The disposal procedures outlined are derived from general chemical safety and regulatory compliance principles.
Mandatory Visualization: this compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Health: A Comprehensive Guide to Handling Arbutamine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Arbutamine Hydrochloride, a synthetic catecholamine used in diagnostic procedures. The following procedural guidance is based on established safety protocols for handling hazardous drugs and data from a safety data sheet (SDS) for a chemically related compound, Dobutamine Hydrochloride, in the absence of a specific SDS for this compound.
Personal Protective Equipment (PPE) and Hazard Mitigation
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risks such as skin contact, inhalation, and ingestion.[1] The following table summarizes the recommended PPE and outlines key hazard statements and preventative measures.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free chemotherapy gloves meeting ASTM D6978 standard.[2] | Prevents dermal absorption of the hazardous drug. Double gloving provides an additional barrier. Powder-free gloves are recommended to avoid aerosolization and contamination.[1] |
| Gown | Disposable, polyethylene-coated polypropylene (B1209903) or other laminate material gown. | Resistant to permeability by hazardous chemicals, protecting the body from splashes and spills.[2] |
| Eye and Face Protection | Safety goggles and a face shield, or a full face-piece respirator.[2] | Protects mucous membranes of the eyes, nose, and mouth from splashes and aerosols. |
| Respiratory Protection | N-95 or higher-level respirator. | Required when there is a risk of inhaling aerosols or dust particles of the compound.[1] |
| Head and Shoe Covers | Disposable head, hair, and shoe covers. | Minimizes the spread of contamination outside of the designated handling area.[1][2] |
Hazard and Precautionary Statements (Based on Dobutamine Hydrochloride SDS) [3]
| Category | Statement |
| Hazard Statements | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. H361: Suspected of damaging fertility or the unborn child. |
| Precautionary Statements | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P261: Avoid breathing dust. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth. P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/ doctor if you feel unwell. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell. P501: Dispose of contents/ container to an approved waste disposal plant. |
Operational Plan for Safe Handling
A systematic workflow is essential to ensure safety at every stage of handling this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.[1]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste disposal containers are readily available.
2. Donning PPE:
-
Follow a strict procedure for donning PPE to ensure complete coverage and avoid contamination. This typically involves putting on shoe covers, head and hair covers, gown, mask/respirator, eye protection, and finally, two pairs of gloves.
3. Compound Handling:
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the powdered compound within the containment of a chemical fume hood to prevent inhalation of dust particles.
-
Solution Preparation: When preparing solutions, add the solvent to the powder slowly to avoid splashing.
4. Doffing PPE:
-
Remove PPE in a manner that prevents self-contamination. The outer gloves are removed first, followed by the gown and other protective equipment. The inner gloves should be the last item removed.
5. Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated using an appropriate cleaning agent.
Emergency Procedures
Immediate and correct response to an emergency is critical.
1. Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Contain: For small spills, use an appropriate absorbent material to contain the liquid. For larger spills, a chemical cartridge-type respirator may be required.[1]
-
Clean: Wearing appropriate PPE, clean the spill area according to established laboratory protocols for hazardous drugs.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.[3]
2. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Sharps: Needles and other sharps should be placed in a designated sharps container.
-
Contaminated PPE: All used gloves, gowns, and other disposable PPE should be placed in a clearly labeled hazardous waste container.
-
Chemical Waste: Unused this compound and any solutions containing the compound should be collected in a designated, sealed, and labeled hazardous waste container for disposal by a certified waste management company.[3]
Visualizing Safe Handling Workflows
To further clarify the procedural steps, the following diagrams illustrate the logical flow for routine handling and emergency response.
Caption: Routine workflow for handling this compound.
Caption: Emergency procedures for spills and personnel exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
